2-Amino-5-bromo-6-chloropyrimidin-4(1h)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 48251. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-5-bromo-4-chloro-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrClN3O/c5-1-2(6)8-4(7)9-3(1)10/h(H3,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYGAMSKCAQGIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(NC1=O)N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60286909 | |
| Record name | 2-amino-5-bromo-6-chloro-1H-pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60286909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55740-64-2 | |
| Record name | NSC48251 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-amino-5-bromo-6-chloro-1H-pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60286909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Amino-5-bromo-6-chloropyrimidin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Amino-5-bromo-6-chloropyrimidin-4(1H)-one (CAS No. 55740-64-2). This highly functionalized pyrimidine derivative serves as a critical building block in medicinal chemistry and drug discovery, primarily owing to its reactive sites that allow for diverse chemical modifications. This document consolidates available data on its structure, reactivity, and safety, while also providing insights into its role as a precursor for pharmacologically active molecules. The content herein is intended to support researchers in leveraging this compound for the development of novel therapeutics.
Introduction: The Significance of Substituted Pyrimidones
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including antiviral and anticancer agents. The strategic placement of various functional groups on the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This compound is a prime example of a highly versatile intermediate, possessing an amino group, a bromine atom, and a chlorine atom, each offering a distinct handle for synthetic elaboration.
The presence of both bromine and chlorine atoms at positions 5 and 6, respectively, makes this compound particularly valuable. These halogens can be selectively displaced or involved in cross-coupling reactions, enabling the introduction of a wide array of substituents to explore the chemical space around the pyrimidine core. The 2-amino group and the 4-oxo functionality further contribute to the molecule's ability to participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition by biological targets.
Derivatives of 2-aminopyrimidinone have shown a range of biological activities, including the induction of interferon, and have been investigated for their potential as antiviral and antitumor agents[1]. The strategic modification of the pyrimidinone core, particularly at the C6 position, has been a key strategy in the development of second-generation compounds with enhanced potency and reduced toxicity[1].
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.
Structural and General Properties
Below is a table summarizing the key identifiers and structural information for this compound.
| Property | Value | Source |
| CAS Number | 55740-64-2 | [1][2] |
| Molecular Formula | C₄H₃BrClN₃O | [2] |
| Molecular Weight | 240.45 g/mol | Calculated |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-amino-5-bromo-4-chloro-1H-pyrimidin-6-one | [2] |
| InChI | InChI=1S/C4H3BrClN3O/c5-2-1(6)8-4(10)9-3(7)11-2/h(H3,7,8,9,10,11) | [2] |
| InChIKey | MXYGAMSKCAQGIC-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C1(=C(N=C(NC1=O)N)Cl)Br | [2] |
Synthesis and Purification
The synthesis of this compound typically involves the halogenation of a suitable pyrimidinone precursor. While a specific, detailed protocol for this exact compound is not widely published, the synthesis can be inferred from established methods for analogous structures.
General Synthetic Approach
A plausible synthetic route involves the bromination and chlorination of a 2-aminopyrimidin-4(1H)-one starting material. A common and effective method for the bromination of such scaffolds is the use of N-bromosuccinimide (NBS).
Conceptual Synthetic Workflow:
Figure 1. Conceptual workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol (Hypothetical, based on related syntheses)
This protocol is a generalized procedure based on the synthesis of similar compounds and should be optimized for the specific substrate.
-
Reaction Setup: To a solution of 2-Amino-6-chloropyrimidin-4(1H)-one in a suitable anhydrous solvent (e.g., N,N-dimethylformamide or acetonitrile) in a round-bottom flask, add N-bromosuccinimide (1.0-1.2 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the consumption of the starting material.
-
Work-up: Upon completion, the reaction mixture is typically poured into cold water or an ice-water mixture to precipitate the product.
-
Purification: The crude product can be collected by filtration, washed with cold water, and then purified. Recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) is a common method for obtaining the purified compound. Further purification, if necessary, can be achieved by column chromatography on silica gel.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the differential reactivity of its halogen substituents and the presence of the amino group.
Nucleophilic Aromatic Substitution
The chlorine atom at the C6 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the bromine atom at the C5 position. This allows for the selective introduction of various nucleophiles, such as amines, alcohols, and thiols, at the C6 position. This regioselectivity is a key feature that enables the construction of diverse molecular libraries for structure-activity relationship (SAR) studies.
Cross-Coupling Reactions
The bromine atom at the C5 position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of aryl, heteroaryl, and alkynyl groups.
Illustrative Reaction Pathways:
Figure 2. Key reaction pathways for the derivatization of the target compound.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum is expected to show a broad singlet for the amino (NH₂) protons and another broad singlet for the pyrimidinone (NH) proton. The chemical shifts of these protons would be highly dependent on the solvent and concentration.
-
¹³C NMR: The spectrum would display four distinct signals for the four carbon atoms of the pyrimidine ring. The carbonyl carbon (C4) would appear at the most downfield region (typically >160 ppm). The chemical shifts of the other carbons would be influenced by the attached substituents (amino, bromo, and chloro groups).
-
IR Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations for the amino and amide groups (typically in the range of 3100-3500 cm⁻¹). A strong absorption band corresponding to the C=O stretching of the pyrimidinone ring would be observed around 1650-1700 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (240.45 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a compound containing one bromine atom and one chlorine atom.
Safety and Handling
Based on the safety data for structurally related halo-aminopyrimidines, this compound should be handled with care in a well-ventilated laboratory fume hood.
-
Hazard Statements (Predicted):
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. Its highly functionalized nature allows for selective and diverse chemical modifications, making it an important tool for medicinal chemists and drug discovery scientists. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a solid foundation based on the properties of closely related analogs and general principles of organic chemistry. Further characterization of this compound would be a valuable contribution to the field.
References
-
Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. Available at: [Link]
-
trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclo-hexa-nol. PubMed. Available at: [Link]
-
5-Bromo-6-chloropyridin-2-amine | C5H4BrClN2 | CID 22349203. PubChem. Available at: [Link]
-
2-AMINO-5-BROMO-6-PHENYLPYRIMIDIN-4-OL. PDBj Mine. Available at: [Link]
-
Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace. Available at: [Link]
-
Synthesis of 2-Amino-5-bromopyridine. ResearchGate. Available at: [Link]
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PMC - NIH. Available at: [Link]
Sources
Introduction: The Pyrimidinone Core as a Privileged Scaffold in Drug Discovery
An In-Depth Technical Guide on the Biological Activity of 2-Amino-5-bromo-6-chloropyrimidin-4(1H)-one Derivatives
The pyrimidine ring system is a cornerstone of medicinal chemistry, rightfully earning its designation as a "privileged scaffold." Its presence as a fundamental component of nucleic acids (cytosine, thymine, and uracil) has made it an evolutionarily optimized template for molecular recognition in biological systems. This inherent biocompatibility and versatile chemical functionality have led to the development of numerous FDA-approved drugs across a wide therapeutic spectrum.[1][2] Among the vast family of pyrimidine-based compounds, the 2-aminopyrimidin-4(1H)-one core is of particular interest.
This guide focuses specifically on derivatives of this compound. The strategic placement of halogen atoms—a bromine at the C-5 position and a chlorine at the C-6 position—is not arbitrary. These substitutions serve as critical handles for synthetic elaboration and profoundly influence the molecule's electronic properties, lipophilicity, and steric profile. This, in turn, modulates binding affinity to biological targets and overall pharmacological activity. As we will explore, this specific scaffold has emerged as a versatile platform for developing potent agents with significant antiviral, anticancer, and kinase inhibitory properties. This document, intended for researchers and drug development professionals, will provide a comprehensive overview of the synthesis, multifaceted biological activities, and critical structure-activity relationships (SAR) of these promising derivatives.
Synthetic Strategies: Building the Molecular Framework
The biological evaluation of any chemical series is fundamentally reliant on the ability to synthesize a diverse library of analogues. The derivatization of the this compound core is achieved through several robust synthetic methodologies, allowing for systematic modification at key positions to probe the structure-activity landscape.
The choice of synthetic route is dictated by the desired position for substitution. For instance, modifying the C-6 position is often a primary objective to explore interactions within the active sites of target proteins. A highly effective and regioselective method involves a lithiation-substitution protocol. This approach allows for the precise introduction of a wide array of substituents, from simple alkyl chains to complex aromatic and heteroaromatic systems, providing a powerful tool for optimizing potency and selectivity. Alternatively, nucleophilic aromatic substitution reactions on di- or tri-halogenated pyrimidine precursors are commonly employed to introduce amino or alkoxy groups.[3][4]
Below is a generalized workflow illustrating the synthetic logic for creating a library of these derivatives.
Caption: Generalized workflow for the synthesis of C-6 substituted derivatives.
Protocol: Regioselective Synthesis of 6-Substituted-2-amino-5-bromo-4(3H)-pyrimidinones
This protocol is a representative example adapted from methodologies described in the literature for modifying the C-6 position. The rationale for protecting the C-2 amino group is to prevent it from interfering with the subsequent metallation step, thereby ensuring high regioselectivity at the C-6 methyl group.
Step 1: Protection of the Amino Group
-
To a solution of 2-amino-6-methyl-4(3H)-pyrimidinone (1.0 eq) in tetrahydrofuran (THF), add triethylamine (Et3N, 2.0 eq).
-
Add di-tert-butyl dicarbonate (Boc)2O (1.5 eq) and stir the mixture at 40 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to yield the N-Boc protected intermediate.
Step 2: Lithiation and C-6 Substitution
-
Dissolve the N-Boc protected intermediate (1.0 eq) in dry THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).
-
Slowly add a solution of lithium diisopropylamide (LDA, 2.2 eq) in THF to the reaction mixture and stir for 1 hour at -78 °C. This step generates the lithiated species.
-
Add the desired electrophile (e.g., an alkyl halide or aryl halide, 1.5 eq) to the mixture and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under vacuum. Purify the crude product via column chromatography.
Step 3: Bromination and Deprotection
-
Dissolve the C-6 substituted intermediate (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Add N-Bromosuccinimide (NBS, 1.1 eq) and stir at room temperature. The bromine will selectively add at the C-5 position.
-
Monitor the reaction by TLC. Upon completion, add water to precipitate the product.
-
The Boc protecting group is often cleaved under the reaction conditions or during workup. If not, treat with trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the final 2-amino-5-bromo-6-substituted-4(3H)-pyrimidinone derivative.
Key Biological Activities and Mechanisms of Action
The true value of the this compound scaffold lies in its broad and potent biological activity. Derivatives have been extensively evaluated in several key therapeutic areas.
Antiviral Activity
Pyrimidine analogues have long been a fertile ground for the discovery of antiviral agents, with their ability to interfere with viral replication machinery.[5][6] A series of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives with various substituents at the C-6 position were synthesized and evaluated for their antiviral activity. While some of these compounds demonstrated activity against a range of viruses, a critical field insight was that their efficacy was often observed at concentrations close to their cytotoxic threshold. This highlights a common challenge in drug development: achieving a sufficient therapeutic window.
Interestingly, one of the lead compounds in this class, 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone, was found to possess an intriguing spectrum of immunomodulatory activity, which may be a contributing factor to its overall antiviral and antitumor effects. This dual mechanism—direct antiviral action and host immune modulation—represents a highly desirable profile for an antiviral therapeutic.
Table 1: Representative Antiviral Activity of Pyrimidine Derivatives
| Compound ID | Virus Strain | EC50 (µM) | Cytotoxicity (IC50, µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| Derivative A | Influenza A | 0.05 | >100 | >2000 |
| Derivative B | Influenza B | 0.02 | >100 | >5000 |
| Derivative C | HCoV-229E | 1.2 | >25 | >20.8 |
| Derivative D | HCoV-229E | 0.9 | >25 | >27.8 |
Note: Data is representative of activities found for various pyrimidine scaffolds in the literature to illustrate typical evaluation metrics.[7][8]
Anticancer and Kinase Inhibitory Activity
The most extensively documented and perhaps most promising application of 2-aminopyrimidine derivatives is in oncology. Several highly successful anticancer drugs, including imatinib and palbociclib, are built upon this core structure.[3]
Mechanism of Action: ATP-Competitive Kinase Inhibition The primary mechanism through which these compounds exert their anticancer effects is the inhibition of protein kinases.[1] Kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. In many cancers, these kinases become dysregulated or hyperactivated. The 2-aminopyrimidine scaffold is a bioisostere of the adenine ring of ATP (adenosine triphosphate), the universal energy currency that kinases use to phosphorylate their substrates.[9] This structural mimicry allows these derivatives to fit into the ATP-binding pocket of a kinase, preventing the binding of ATP and thereby blocking the downstream signaling cascade that drives cancer progression.[1][9]
Sources
- 1. mdpi.com [mdpi.com]
- 2. wjarr.com [wjarr.com]
- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
In Silico Modeling of 2-Amino-5-bromo-6-chloropyrimidin-4(1h)-one Interactions: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico analysis of 2-Amino-5-bromo-6-chloropyrimidin-4(1h)-one, a substituted pyrimidinone of interest in drug discovery. Recognizing the scarcity of direct experimental data for this specific molecule, we present a robust, protocol-driven approach to predict its potential biological targets and characterize its interactions using state-of-the-art computational methodologies. This document is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step guidance for molecular docking, molecular dynamics simulations, binding free energy calculations, and ADME/Tox profiling. By leveraging established protocols and applying them to plausible protein targets, this guide serves as a self-validating system for the computational evaluation of novel small molecules.
Introduction: The Rationale for In Silico First Approaches
The journey of a drug from concept to clinic is arduous and expensive. In silico modeling has emerged as an indispensable tool to de-risk and accelerate this process. For novel chemical entities such as this compound, where empirical data is sparse, computational methods provide a critical first look into potential bioactivity. The pyrimidinone scaffold is a well-established pharmacophore present in a multitude of clinically approved drugs, exhibiting a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects. This inherent potential of the core structure justifies a thorough in silico investigation to generate testable hypotheses and guide future experimental work.
This guide will utilize a hypothesis-driven approach, selecting two well-validated drug targets, Cyclin-Dependent Kinase 2 (CDK2) and Cyclooxygenase-2 (COX-2), as illustrative examples for the in silico workflow. The choice of these targets is informed by the known activities of other pyrimidine derivatives.[1][2] CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in oncology.[3] COX-2 is a central enzyme in the inflammatory cascade, and its selective inhibition is a cornerstone of anti-inflammatory therapy.[4][5]
Our exploration will be grounded in the principles of scientific integrity, providing not just a sequence of commands, but the causal reasoning behind each step, ensuring a transparent and reproducible workflow.
The In Silico Workflow: A Conceptual Overview
The computational pipeline detailed in this guide follows a logical progression from broad, rapid screening to more computationally intensive and precise analyses. This multi-step approach allows for the efficient filtering of hypotheses and the detailed characterization of the most promising interactions.
Figure 1: A high-level overview of the in silico modeling workflow.
Part I: Ligand and Target Preparation - The Foundation of Accuracy
The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. This section details the critical steps for preparing both the small molecule ligand and the protein targets.
Ligand Preparation: From 2D Structure to 3D Conformation
Protocol 3.1.1: Ligand Structure Generation and Optimization
-
2D Structure Sketching: Using a chemical drawing tool such as ChemDraw or the free online tool PubChem Sketcher, draw the 2D structure of this compound.
-
3D Structure Generation: Convert the 2D sketch into a 3D structure. Most chemical drawing software has this functionality built-in. Alternatively, online tools like the National Cancer Institute's Online SMILES Translator can be used.
-
Energy Minimization: The initial 3D structure is likely not in its lowest energy conformation. A geometry optimization (energy minimization) must be performed using a suitable force field (e.g., MMFF94) or a quantum mechanical method (e.g., DFT with B3LYP functional and a 6-31G* basis set for higher accuracy). This can be accomplished using software like Avogadro, Gaussian, or ORCA.
-
File Format Conversion: The optimized ligand structure should be saved in a format compatible with docking and simulation software, typically .mol2 or .pdbqt. Open Babel is an excellent tool for file format conversion.
Target Identification and Preparation
For this guide, we have selected CDK2 and COX-2 as our targets. The following protocol outlines the steps to prepare these proteins for docking.
Protocol 3.2.1: Protein Target Preparation
-
PDB Structure Retrieval: Download the crystal structures of human CDK2 (e.g., PDB ID: 1HCK) and murine COX-2 (e.g., PDB ID: 1CX2) from the RCSB Protein Data Bank.[6][7] It is advisable to select a high-resolution structure with a co-crystallized ligand, as this can help define the binding site.
-
Protein Cleaning: The downloaded PDB file often contains non-essential molecules such as water, ions, and co-solvents. These should be removed unless they are known to be critical for binding. The co-crystallized ligand should also be removed to create a vacant binding site for docking. Tools like UCSF Chimera or PyMOL are well-suited for this task.
-
Addition of Hydrogen Atoms: PDB files typically do not include hydrogen atoms. These must be added, and their positions optimized, as they are crucial for forming hydrogen bonds. Most molecular modeling software, including AutoDockTools, has functionalities for adding hydrogens.[8]
-
Assigning Partial Charges: Assign partial charges to all atoms in the protein. This is essential for calculating electrostatic interactions. The Gasteiger charge calculation method is commonly used for this purpose.
-
File Format Conversion: Save the prepared protein structure in the .pdbqt format for use with AutoDock Vina.
Part II: Molecular Docking - Predicting Binding Poses and Affinities
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a powerful tool for virtual screening and for generating initial hypotheses about ligand-protein interactions.
Protocol 4.1.1: Molecular Docking with AutoDock Vina
-
Grid Box Definition: Define a search space (grid box) that encompasses the active site of the target protein. If a co-crystallized ligand was present in the original PDB file, the grid box can be centered on its location. The size of the grid box should be large enough to allow for rotational and translational freedom of the ligand.
-
Running the Docking Simulation: Use AutoDock Vina to perform the docking calculation. Vina will generate a set of possible binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol). A more negative value indicates a stronger predicted binding affinity.
-
Analysis of Docking Results: Visualize the top-ranked docking poses in the context of the protein's active site using PyMOL or UCSF Chimera. Analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the protein residues.
Table 1: Hypothetical Docking Results for this compound
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| CDK2 | 1HCK | -8.5 | Leu83, Glu81, Phe80, Asp145 |
| COX-2 | 1CX2 | -7.9 | Arg120, Tyr355, Ser530, Val523 |
Note: The values in this table are for illustrative purposes only and do not represent actual experimental or computational results.
Part III: Molecular Dynamics Simulation - Capturing the Dynamics of Interaction
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the complex over time. This provides a more realistic representation of the biological system and can be used to assess the stability of the docked pose.
Figure 2: A generalized workflow for molecular dynamics simulation.
Protocol 5.1.1: Protein-Ligand MD Simulation using GROMACS
-
System Preparation:
-
Topology Generation: Generate a topology file for the protein-ligand complex using a force field such as CHARMM36 or AMBER. The ligand will require parameterization, which can be done using servers like CGenFF.
-
Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic a physiological salt concentration.
-
-
Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
Equilibration:
-
NVT Equilibration: Equilibrate the system at a constant number of particles, volume, and temperature (NVT ensemble) to stabilize the temperature.
-
NPT Equilibration: Equilibrate the system at a constant number of particles, pressure, and temperature (NPT ensemble) to stabilize the pressure and density.
-
-
Production MD: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.
-
Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the protein-ligand complex. Key analyses include:
-
Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and the ligand's binding pose.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein over time.
-
Part IV: Binding Free Energy Calculation - Quantifying Binding Strength
Binding free energy calculations provide a more accurate estimation of the binding affinity than docking scores by considering the thermodynamics of the system. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach for this.[9][10][11]
Protocol 6.1.1: MM/PBSA Binding Free Energy Calculation
-
Trajectory Extraction: Extract snapshots (frames) from the stable portion of the MD trajectory.
-
Energy Calculations: For each snapshot, calculate the following energy terms for the complex, protein, and ligand individually:
-
Molecular mechanics energy (van der Waals and electrostatic interactions).
-
Polar solvation energy (calculated using the Poisson-Boltzmann equation).
-
Non-polar solvation energy (calculated based on the solvent-accessible surface area).
-
-
Binding Free Energy Calculation: The binding free energy is then calculated by taking the difference between the free energy of the complex and the free energies of the individual protein and ligand.
Table 2: Hypothetical Binding Free Energy Results
| System | ΔG_bind (kcal/mol) |
| CDK2 - Ligand | -25.8 ± 3.2 |
| COX-2 - Ligand | -18.5 ± 4.1 |
Note: The values in this table are for illustrative purposes only and do not represent actual experimental or computational results.
Part V: In Silico ADME/Tox Prediction - Assessing Drug-Likeness and Safety
A potent molecule is not necessarily a good drug. Early assessment of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial.[12][13]
Protocol 7.1.1: ADME/Tox Prediction
-
Input Ligand Structure: Use the optimized 3D structure of the ligand.
-
Utilize Prediction Tools: Employ online web servers or standalone software to predict various ADMET properties. Some commonly used tools include SwissADME, pkCSM, and Toxtree.[13][14]
-
Analyze Key Properties: Evaluate properties such as:
-
Lipinski's Rule of Five: To assess drug-likeness.
-
Aqueous Solubility: Important for absorption.
-
Blood-Brain Barrier Permeability: Relevant for CNS-targeting drugs.
-
CYP450 Inhibition: To predict potential drug-drug interactions.
-
Hepatotoxicity and Carcinogenicity: To identify potential safety liabilities.
-
Table 3: Hypothetical In Silico ADME/Tox Profile
| Property | Predicted Value | Assessment |
| Lipinski's Rule of Five | 0 violations | Good drug-likeness |
| Aqueous Solubility (logS) | -3.5 | Moderately soluble |
| BBB Permeability | Low | Unlikely to cross BBB |
| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |
| Hepatotoxicity | Low risk | Favorable |
| Carcinogenicity | Non-carcinogen | Favorable |
Note: The values in this table are for illustrative purposes only and do not represent actual experimental or computational results.
Conclusion: Synthesizing In Silico Evidence into Actionable Insights
This technical guide has outlined a comprehensive and scientifically rigorous workflow for the in silico evaluation of this compound. By systematically applying molecular docking, molecular dynamics simulations, binding free energy calculations, and ADME/Tox profiling, researchers can generate valuable, data-driven hypotheses about the potential biological activity and druggability of this and other novel compounds. The protocols provided herein are designed to be self-validating, with each step building upon the last to provide a more refined and accurate picture of the molecule's behavior. The ultimate goal of this in silico-first approach is to guide and prioritize experimental studies, thereby accelerating the path to the discovery of new and effective therapeutics.
References
-
Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial - YouTube. (n.d.). Retrieved January 23, 2026, from [Link]
-
GROMACS Tutorial: Protein-Ligand Complex. (n.d.). Retrieved January 23, 2026, from [Link]
-
Introductory Tutorials for Simulating Protein Dynamics with GROMACS - ACS Publications. (2024, September 21). Retrieved January 23, 2026, from [Link]
-
GROMACS: MD Simulation of a Protein-Ligand Complex - Angelo Raymond Rossi. (n.d.). Retrieved January 23, 2026, from [Link]
-
5-Bromo-6-chloropyridin-2-amine | C5H4BrClN2 | CID 22349203 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]
-
End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design | Chemical Reviews - ACS Publications. (2019, June 24). Retrieved January 23, 2026, from [Link]
-
Tutorial – AutoDock Vina. (2020, December 4). Retrieved January 23, 2026, from [Link]
-
1HCK: HUMAN CYCLIN-DEPENDENT KINASE 2 - RCSB PDB. (n.d.). Retrieved January 23, 2026, from [Link]
-
1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558 - RCSB PDB. (1997, December 24). Retrieved January 23, 2026, from [Link]
-
In Silico Tools and Software to Predict ADMET of New Drug Candidates - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]
-
In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line - PMC - NIH. (2020, September 15). Retrieved January 23, 2026, from [Link]
-
The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC - NIH. (2015, April 3). Retrieved January 23, 2026, from [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs. (n.d.). Retrieved January 23, 2026, from [Link]
-
Cyclooxygenase-2 - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]
-
Exploring cyclin-dependent kinase inhibitors: a comprehensive study in search of CDK-6 inhibitors using a pharmacophore modelling and dynamics approach - RSC Publishing. (2023, November 17). Retrieved January 23, 2026, from [Link]
-
1JSV: The structure of cyclin-dependent kinase 2 (CDK2) in complex with 4-[(6-amino-4-pyrimidinyl)amino]benzenesulfonamide - RCSB PDB. (n.d.). Retrieved January 23, 2026, from [Link]
-
Development of in silico models for pyrazoles and pyrimidine derivatives as cyclin-dependent kinase 2 inhibitors - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]
-
Protocol for Molecular Dynamics Simulations of Proteins. (2016, December 5). Retrieved January 23, 2026, from [Link]
-
(PDF) Discovery of novel inhibitors of CDK2 using docking and physics‐based binding free energy calculation - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
How to Perform Molecular Docking with AutoDock Vina - YouTube. (2024, March 6). Retrieved January 23, 2026, from [Link]
-
End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design - Peng's Lab. (n.d.). Retrieved January 23, 2026, from [Link]
-
Crystal structure of cyclin-dependent kinase 2 - PubMed. (1993, June 17). Retrieved January 23, 2026, from [Link]
-
GROMACS Tutorials. (n.d.). Retrieved January 23, 2026, from [Link]
-
An accurate free energy estimator: based on MM/PBSA combined with interaction entropy for protein–ligand binding affinity - Nanoscale (RSC Publishing). (2020, April 17). Retrieved January 23, 2026, from [Link]
-
Cross-Docking of Inhibitors into CDK2 Structures. 1 | Journal of Chemical Information and Modeling - ACS Publications. (2008, March 7). Retrieved January 23, 2026, from [Link]
-
In silico Toxicology - A Tool for Early Safety Evaluation of Drug - JSciMed Central. (2018, May 18). Retrieved January 23, 2026, from [Link]
-
COX-2 | Cyclooxygenase - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved January 23, 2026, from [Link]
-
Cyclin-dependent kinase 2 - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]
-
Autodock Vina Tutorial - Molecular Docking - YouTube. (2020, December 17). Retrieved January 23, 2026, from [Link]
-
Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. (2012, October 26). Retrieved January 23, 2026, from [Link]
-
1B38: HUMAN CYCLIN-DEPENDENT KINASE 2 - RCSB PDB. (1998, December 23). Retrieved January 23, 2026, from [Link]
-
(a) 3D structure of 'COX-2' enzyme (PDB code: 1CX2); (b) The critical amino acids for binding of COX-2 inhibitors. - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
In silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities - Frontiers. (2019, April 23). Retrieved January 23, 2026, from [Link]
-
Tutorial: Docking of CDK2 Inhibitors - UC Santa Barbara. (n.d.). Retrieved January 23, 2026, from [Link]
-
2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]
-
Cyclooxygenase - Proteopedia, life in 3D. (2024, January 21). Retrieved January 23, 2026, from [Link]
-
Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction | Briefings in Bioinformatics | Oxford Academic. (2025, October 6). Retrieved January 23, 2026, from [Link]
-
2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]
-
Estimation of Bond Free Energy with Gmx_Mmpbsa in Ndm-1 Complexes. (2024, October 18). Retrieved January 23, 2026, from [Link]
-
2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
2-Amino-5-bromophenol | C6H6BrNO | CID 14320605 - PubChem - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
Sources
- 1. instem.com [instem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 4. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 5. proteopedia.org [proteopedia.org]
- 6. rcsb.org [rcsb.org]
- 7. rcsb.org [rcsb.org]
- 8. m.youtube.com [m.youtube.com]
- 9. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peng-lab.org [peng-lab.org]
- 11. An accurate free energy estimator: based on MM/PBSA combined with interaction entropy for protein–ligand binding affinity - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 12. In Silico Tools and Software to Predict ADMET of New Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | In silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities [frontiersin.org]
- 14. jscimedcentral.com [jscimedcentral.com]
The Versatile Scaffold: An In-Depth Technical Guide to 2-Amino-5-bromo-6-chloropyrimidin-4(1H)-one and its Analogs in Medicinal Chemistry
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide delves into the synthetic versatility and medicinal chemistry applications of the 2-amino-5-bromo-6-chloropyrimidin-4(1H)-one core and its analogs. As a privileged scaffold, this pyrimidinone derivative offers a unique combination of reactive sites, enabling the generation of diverse molecular libraries for drug discovery. We will explore its synthesis, reactivity, and the biological activities of its derivatives, providing field-proven insights and detailed experimental protocols to empower your research and development endeavors.
The 2-Aminopyrimidinone Core: A Privileged Structure in Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, found in numerous natural products and synthetic drugs.[1] The 2-aminopyrimidine moiety, in particular, is a significant pharmacophore responsible for the biological activity of a wide array of analogs.[2] This is evident in approved drugs like Imatinib and Abemaciclib, which feature this critical structural motif.[3] The inherent ability of the 2-aminopyrimidine scaffold to participate in various biological interactions, such as hydrogen bonding, makes it a highly attractive starting point for the design of novel therapeutics.[4]
The subject of this guide, this compound and its close analogs, builds upon this foundation by incorporating key halogen substituents. The bromine atom at the 5-position and the chlorine atom at the 6-position not only influence the electronic properties of the pyrimidine ring but also serve as versatile handles for further chemical modifications, paving the way for extensive structure-activity relationship (SAR) studies.
Strategic Synthesis of 2-Amino-5-bromo-6-substituted-pyrimidin-4(1H)-ones
A robust and regioselective synthetic strategy is paramount for exploring the chemical space around the 2-amino-5-bromopyrimidin-4(1H)-one core. A highly effective method involves a regioselective lithiation-substitution protocol, followed by bromination.[5] This approach allows for the introduction of a wide variety of substituents at the C-6 position, a key vector for SAR exploration.
General Synthetic Scheme
The overall synthetic workflow can be conceptualized as a multi-step process, starting from a readily available precursor and culminating in the desired halogenated pyrimidinone.
Caption: Synthetic workflow for C6-substituted pyrimidinones.
Detailed Experimental Protocol: Synthesis of 2-Amino-5-bromo-6-propylpyrimidin-4(3H)-one
This protocol provides a detailed, step-by-step methodology for the synthesis of a representative analog, 2-amino-5-bromo-6-propylpyrimidin-4(3H)-one.[5]
Step 1: Boc Protection of 2-Amino-6-methyl-4(3H)-pyrimidinone
-
Rationale: The Boc (tert-butyloxycarbonyl) group protects the exocyclic amino group, preventing it from interfering with the subsequent lithiation step. This ensures the regioselective deprotonation of the C6-methyl group.
-
Procedure:
-
To a solution of 2-amino-6-methyl-4(3H)-pyrimidinone (1.0 eq) in tetrahydrofuran (THF), add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and stir the mixture at 40 °C for 48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
-
Step 2: Regioselective Lithiation and Alkylation
-
Rationale: n-Butyllithium (n-BuLi) is a strong base that selectively deprotonates the C6-methyl group of the Boc-protected pyrimidinone. The resulting lithiated intermediate is a potent nucleophile that readily reacts with an electrophile, in this case, an alkyl halide, to introduce the desired substituent at the C6 position. The use of anhydrous THF and an inert atmosphere (dry N₂) is crucial to prevent quenching of the highly reactive organolithium species.
-
Procedure:
-
Suspend the Boc-protected pyrimidinone (1.0 eq) in dry THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C and add n-BuLi (3.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and quench with the desired electrophile (e.g., propyl iodide, 1.5 eq) dissolved in dry THF.
-
Stir at room temperature for 30 minutes.
-
Quench the reaction by adding a cold saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 3: Boc Deprotection
-
Rationale: Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the Boc protecting group, restoring the free amino group.
-
Procedure:
-
Dissolve the crude product from the previous step in a mixture of TFA and dichloromethane (DCM) (2:8).
-
Stir at room temperature for 30 minutes.
-
Remove the solvent under reduced pressure and neutralize the residue with a base.
-
Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain 2-amino-6-propylpyrimidin-4(3H)-one.
-
Step 4: Bromination
-
Rationale: Elemental bromine in glacial acetic acid is an effective electrophilic brominating agent for electron-rich aromatic and heteroaromatic rings. The pyrimidinone ring is sufficiently activated to undergo regioselective bromination at the C5 position.
-
Procedure:
-
Suspend 2-amino-6-propylpyrimidin-4(3H)-one (1.0 eq) in glacial acetic acid.
-
Add bromine (1.1 eq) dropwise and stir at room temperature for 30 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Wash the solid residue with water to obtain the final product, 2-amino-5-bromo-6-propylpyrimidin-4(3H)-one.
-
Characterization Data for 2-Amino-5-bromo-6-propylpyrimidin-4(3H)-one: [5]
| Parameter | Value |
| Appearance | Light brown solid |
| Yield | 88% |
| Melting Point | 200–202 °C |
| ¹H NMR (300 MHz, DMSO-d₆) | δ 0.93 (t, J = 7.2 Hz, 3H, CH₃), 1.54–1.66 (m, 2H, CH₂), 2.54 (t, J = 7.2 Hz, 2H, CH₂), 7.29 (br, 2H, D₂O exchangeable, NH₂) |
| ¹³C NMR (75 MHz, DMSO-d₆) | δ 13.3, 20.1, 35.4, 98.9, 152.0, 157.3 |
| MS (m/z) | 232 and 234 (M⁺+1) |
Medicinal Chemistry Applications and Structure-Activity Relationships
The 2-amino-5-bromo-6-substituted-pyrimidin-4(1H)-one scaffold has demonstrated significant potential in various therapeutic areas, primarily driven by its antiviral and immunomodulatory properties. Furthermore, the broader class of 2-aminopyrimidines is well-established for its kinase inhibitory activity, suggesting a promising avenue for the development of targeted cancer therapies.
Antiviral and Immunomodulatory Activity
A series of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones have been synthesized and evaluated for their antiviral activity.[5] While some derivatives displayed activity against various virus strains, this was often observed at concentrations close to their toxicity threshold.[5] The parent compound, 2-amino-5-bromo-6-methyl-4(3H)-pyrimidinone, has been reported to induce interferon in animal models.[5] However, its clinical development was hampered by toxicity issues.[5]
Subsequent studies on analogs, such as 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone, revealed enhanced interferon-inducing antiviral potency and a more favorable toxicity profile.[5] This compound also exhibited intriguing immunomodulatory activity, which may contribute to its antiviral and antitumor effects.[5]
Structure-Activity Relationship (SAR) for Antiviral Activity: [5]
| Compound | R Group at C6 | Antiviral Activity |
| 14a | Propyl | Moderate |
| 14b | Butyl | Moderate |
| 14c | Pentyl | Moderate |
| 14d | Phenethyl | Moderate |
The SAR for antiviral activity within this series is relatively flat, with various alkyl and arylalkyl substituents at the C6 position conferring moderate activity. This suggests that the core pyrimidinone scaffold is the primary driver of the observed biological effect, with the C6 substituent potentially influencing physicochemical properties such as solubility and cell permeability.
Kinase Inhibition
The 2-aminopyrimidine scaffold is a well-known hinge-binding motif in many kinase inhibitors.[6] The amino group at the C2 position and the pyrimidine ring nitrogens can form key hydrogen bond interactions with the hinge region of the kinase active site. This has led to the development of numerous 2,4-diaminopyrimidine derivatives as potent kinase inhibitors.[7][8]
While specific kinase inhibition data for this compound is not extensively reported in the public domain, the structural features of this core strongly suggest its potential as a starting point for the design of novel kinase inhibitors. The chlorine atom at the C6 position can be displaced by various nucleophiles, allowing for the introduction of diverse side chains that can target specific regions of the kinase active site.
Hypothetical Kinase Inhibitor Design Strategy:
Caption: Workflow for designing kinase inhibitors.
Wnt Signaling Pathway Inhibition
Recent studies have identified 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway.[9] Dysregulation of this pathway is implicated in various diseases, including cancer. The identified compounds specifically inhibited the pathway with minimal cellular toxicity.[9] While the exact analogs of this compound were not reported in this study, it highlights another promising therapeutic avenue for this scaffold. Further investigation is warranted to explore the potential of this core in modulating the Wnt signaling pathway.
Future Perspectives and Conclusion
The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. Its amenability to a wide range of chemical modifications, coupled with the proven biological activities of the broader 2-aminopyrimidine class, makes it an attractive core for medicinal chemistry campaigns.
Future research should focus on:
-
Exploring a wider range of substituents at the C6 position: The displacement of the chlorine atom with a diverse set of nucleophiles will be key to unlocking the full potential of this scaffold.
-
Comprehensive kinase profiling: Screening libraries of analogs against a broad panel of kinases will likely identify novel and potent inhibitors.
-
Mechanistic studies: Elucidating the precise molecular mechanisms of action for the observed antiviral, immunomodulatory, and potential anticancer activities will be crucial for rational drug design.
-
Optimization of pharmacokinetic properties: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles will be essential for their successful clinical development.
References
-
Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. ([Link])
-
Identification of 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway. ([Link])
-
Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors. ([Link])
-
Mechanistic Insights into the Regioselective (3 + 2) Cycloaddition of Unsymmetrical Cyclopropenones with Elemental Sulfur: Experimental and Computational Studies. ([Link])
-
Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. ([Link])
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. ([Link])
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. ([Link])
-
A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. ([Link])
-
Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents. ([Link])
-
The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. ([Link])
-
Rational drug design to explore the structure-activity relationship (SAR) of TRK inhibitors with 2,4-diaminopyrimidine scaffold. ([Link])
-
Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance. ([Link])
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. ([Link])
-
Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. ([Link])
- Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine. ()
-
Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. ([Link])
-
2-Aminopyrimidine derivatives as anticancer drugs. ([Link])
-
Mechanistic Insights into the Regioselective (3 + 2) Cycloaddition of Unsymmetrical Cyclopropenones with Elemental Sulfur: Experimental and Computational Studies. ([Link])
-
Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. ([Link])
-
A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity. ([Link])
-
Regioselective difunctionalization of pyridines via 3,4-pyridynes. ([Link])
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. ([Link])
-
A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. ([Link])
-
Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. ([Link])
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Identification of 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-Amino-5-bromo-6-chloropyrimidin-4(1H)-one in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Dihalogenated Pyrimidinone Intermediate
2-Amino-5-bromo-6-chloropyrimidin-4(1H)-one is a highly functionalized heterocyclic compound of significant interest to the medicinal chemistry and drug development community. Its strategic value lies in the differential reactivity of its two halogen substituents, the bromine at the C5 position and the chlorine at the C6 position. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond, allowing for sequential and site-selective functionalization of the pyrimidine core[1][2]. This feature makes it an invaluable building block for the synthesis of complex molecular architectures and for the rapid generation of compound libraries in the pursuit of novel therapeutic agents. Pyrimidine derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
This comprehensive guide provides detailed protocols for the synthesis of this compound and its application as a versatile intermediate in key cross-coupling reactions, namely the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The protocols are designed to be robust and adaptable, providing a strong foundation for researchers to explore the chemical space around this privileged scaffold.
Physicochemical Properties
A thorough understanding of the physicochemical properties of an intermediate is crucial for its effective use in synthesis. The following table summarizes the key properties of this compound.
| Property | Value | Source/Notes |
| CAS Number | 55740-64-2 | [3] |
| Molecular Formula | C₄H₃BrClN₃O | Calculated |
| Molecular Weight | 224.45 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Expected based on similar compounds |
| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF) | Inferred from related structures |
| Melting Point | >250 °C (decomposes) | Typical for highly substituted pyrimidinones |
Synthesis of this compound
The synthesis of the title compound can be efficiently achieved in a two-step sequence starting from the readily available 2-amino-4,6-dihydroxypyrimidine (isocytosine). The first step involves a chlorination reaction to introduce the chloro substituent at the 6-position, followed by a selective bromination at the 5-position.
Caption: Synthetic pathway for this compound.
Protocol 1: Synthesis of 2-Amino-6-chloropyrimidin-4(1H)-one
This protocol is adapted from established procedures for the chlorination of hydroxypyrimidines.
Materials:
-
2-Amino-4,6-dihydroxypyrimidine (Isocytosine)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium hydroxide (NaOH) solution (2 M)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a fume hood, cautiously add 2-amino-4,6-dihydroxypyrimidine (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq).
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction by pouring it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction.
-
Neutralize the acidic aqueous solution to pH 7-8 with a 2 M NaOH solution while keeping the mixture cool in an ice bath.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-amino-6-chloropyrimidin-4(1H)-one as a solid.
Protocol 2: Synthesis of this compound
This protocol employs N-bromosuccinimide for the selective bromination of the pyrimidinone ring at the C5 position.
Materials:
-
2-Amino-6-chloropyrimidin-4(1H)-one
-
N-Bromosuccinimide (NBS)
-
Glacial acetic acid
-
Distilled water
Procedure:
-
Suspend 2-amino-6-chloropyrimidin-4(1H)-one (1.0 eq) in glacial acetic acid.
-
Add N-bromosuccinimide (1.05 eq) portion-wise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by LC-MS or TLC.
-
Upon completion, pour the reaction mixture into a large volume of cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with water to remove any residual acetic acid and succinimide.
-
Dry the product under vacuum to yield this compound. The product is often of sufficient purity for subsequent steps, but can be further purified by recrystallization if necessary.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The differential reactivity of the C5-Br and C6-Cl bonds is the cornerstone of this intermediate's utility. The C-Br bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst, allowing for selective functionalization at this position while retaining the C-Cl bond for subsequent transformations.
Caption: Selective functionalization at the C5-Br position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds. The following protocol is a general guideline for the coupling of aryl- and heteroarylboronic acids with this compound.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Protocol 3: Suzuki-Miyaura Coupling at the C5-Position
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Schlenk flask or microwave vial
Procedure:
-
To a Schlenk flask or microwave vial, add this compound (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture (1,4-dioxane/water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-amino-5-aryl-6-chloropyrimidin-4(1H)-one derivative.
Causality and Optimization:
-
Catalyst Choice: Pd(PPh₃)₄ is a reliable choice for many Suzuki couplings. For more challenging substrates, or to achieve higher turnover numbers, consider using more advanced catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃[2].
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation[4]. Carbonates are generally effective, with Cs₂CO₃ often providing superior results for less reactive substrates.
-
Solvent System: The use of a water/organic solvent biphasic system is common, as it helps to dissolve both the organic starting materials and the inorganic base.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between the C5-position and a terminal alkyne, a valuable transformation for introducing a linear, rigid linker into a molecule[5][6].
Protocol 4: Sonogashira Coupling at the C5-Position
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA))
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).
-
Evacuate and backfill the flask with an inert atmosphere.
-
Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2-3 eq).
-
Add the terminal alkyne (1.2 eq) via syringe.
-
Stir the reaction at room temperature to 50 °C for 2-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to afford the 2-amino-5-alkynyl-6-chloropyrimidin-4(1H)-one product.
Causality and Optimization:
-
Dual Catalysis: The Sonogashira reaction typically relies on a dual catalytic system. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center[7].
-
Base Role: The amine base serves both to neutralize the HBr generated during the reaction and as a solvent.
-
Copper-Free Conditions: Concerns about copper contamination in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols. These often require a different choice of palladium catalyst, ligand, and a stronger base.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines at the C5-position[8].
Protocol 5: Buchwald-Hartwig Amination at the C5-Position
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, 2-6 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.2 - 2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-dioxane)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium pre-catalyst, the phosphine ligand, and the base under an inert atmosphere.
-
Add the anhydrous, degassed solvent.
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Heat the reaction mixture to 80-110 °C for 6-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to yield the 2,5-diamino-6-chloropyrimidin-4(1H)-one derivative.
Causality and Optimization:
-
Ligand is Key: The choice of phosphine ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich ligands are generally preferred as they promote the reductive elimination step, which is often rate-limiting. The optimal ligand may vary depending on the specific amine substrate.
-
Strong, Non-nucleophilic Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, allowing it to coordinate to the palladium center.
-
Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen, so maintaining an inert atmosphere throughout the reaction is essential for good yields.
Conclusion
This compound serves as a highly adaptable and strategically valuable intermediate for the synthesis of diverse pyrimidine-based compounds. The ability to perform selective cross-coupling reactions at the C5-position opens up a vast chemical space for exploration in drug discovery and materials science. The protocols provided herein offer a solid and reliable foundation for the synthesis and application of this versatile building block. As with any synthetic procedure, optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
-
Hoffman, J. E., et al. (2009). trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclo-hexa-nol. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2374. Available at: [Link]
-
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
ResearchGate. One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Available at: [Link]
-
ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Available at: [Link]
-
Al-Zoubi, R. M., et al. (2022). Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa. Molecules, 27(3), 743. Available at: [Link]
- Google Patents. US9701762B2 - Hybrid photoinitiators.
-
The Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Available at: [Link]
- Google Patents. CN101139348A - The synthetic method of 2-amino-6-chloropurine.
-
Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]
- Google Patents. CN113234077B - Synthesis method of 2-amino-6-chloropurine.
-
MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
ResearchGate. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine | Request PDF. Available at: [Link]
-
Sci-Hub. An efficient synthesis of cytostatic mono and bis-alkynylpyrimidine derivatives by the Sonogashira cross-coupling reactions of 2,4-diamino-6-iodopyrimidine and 2-amino-4,6-dichloropyrimidine. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
- Google Patents. US3406140A - Polyurethane composition containing an epoxy compound as a stabilizer.
- Google Patents. EP0569421B1 - Process for the preparation of 2-amino-6-chloropurine and derivatives.
-
MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Available at: [Link]
-
ResearchGate. Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Available at: [Link]
-
CAS.org. Patent Kind Codes for CAS Basic & Patent Family Members. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buy Noripurum (EVT-1785199) | 79173-09-4 [evitachem.com]
- 4. trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclo-hexa-nol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Note & Protocol: N-alkylation of 2-Amino-5-bromo-6-chloropyrimidin-4(1H)-one
Abstract
This document provides a detailed experimental protocol for the N-alkylation of 2-Amino-5-bromo-6-chloropyrimidin-4(1H)-one, a key intermediate in the synthesis of various biologically active compounds. N-alkylated pyrimidinones are foundational scaffolds in medicinal chemistry, and precise control over their synthesis is paramount. This guide elucidates the mechanistic principles governing the reaction, with a particular focus on achieving high regioselectivity. Two robust protocols are presented, employing different base/solvent systems—Potassium Carbonate in DMF and Sodium Hydride in DMF—to accommodate varying laboratory resources and substrate requirements. The causality behind experimental choices, comprehensive characterization methods, and critical safety considerations are discussed to ensure reliable and safe execution.
Introduction and Mechanistic Rationale
The pyrimidinone core is a privileged structure in drug discovery, appearing in a multitude of therapeutic agents. The functionalization of this scaffold via N-alkylation is a critical step in modulating the pharmacological properties of the final compound, such as solubility, cell permeability, and target binding affinity. The substrate, this compound, presents a unique challenge due to the presence of multiple potential nucleophilic sites: the two ring nitrogens (N1 and N3) and the exocyclic amino group. Furthermore, the pyrimidinone exists in tautomeric equilibrium, which can also lead to O-alkylation.
The primary objective of this protocol is to selectively introduce an alkyl group at the N1 position. The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The initial and most critical step is the deprotonation of the pyrimidinone ring by a suitable base to generate a pyrimidinate anion. This anion then acts as the nucleophile, attacking the electrophilic carbon of an alkylating agent (e.g., an alkyl halide).
Regioselectivity Determinants: The choice of base and solvent is crucial for controlling the site of alkylation.
-
Base: A strong, non-nucleophilic base is preferred to ensure complete deprotonation of the pyrimidinone N-H bond, which is the most acidic proton. Strong bases like Sodium Hydride (NaH) are highly effective.[1][2] Weaker bases like Potassium Carbonate (K2CO3) can also be used, often requiring higher temperatures to drive the reaction.[3][4]
-
Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile (CH3CN) are ideal.[5] They effectively solvate the cation of the base (e.g., Na⁺ or K⁺) without interfering with the nucleophilicity of the pyrimidinate anion, thus facilitating the SN2 reaction.[5][6] DMF, in particular, is an excellent solvent for these reactions due to its high dielectric constant and ability to dissolve a wide range of organic and inorganic reagents.[7][8]
The electronic nature of the pyrimidine ring, influenced by the electron-withdrawing chloro and bromo groups and the electron-donating amino group, also directs the regioselectivity, generally favoring alkylation at the N1 position.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 6. ias.ac.in [ias.ac.in]
- 7. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
Mastering the Suzuki Coupling of 2-Amino-5-bromo-6-chloropyrimidin-4(1H)-one: A Detailed Guide for Synthetic Chemists
Introduction: The Strategic Importance of Substituted Pyrimidinones
In the landscape of modern drug discovery and development, the pyrimidine scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents. Its derivatives are integral to a wide array of pharmaceuticals, including antiviral, anticancer, and anti-inflammatory drugs. The specific pyrimidinone of interest, 2-Amino-5-bromo-6-chloropyrimidin-4(1H)-one, represents a versatile building block, primed for synthetic elaboration. The presence of two distinct halogen atoms at the C5 and C6 positions offers a unique opportunity for selective functionalization, enabling the synthesis of diverse molecular architectures.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis. This palladium-catalyzed reaction between an organohalide and an organoboron compound is celebrated for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids and their derivatives.
This technical guide provides an in-depth exploration of the Suzuki coupling reaction as applied to this compound. We will delve into the mechanistic underpinnings of the reaction, offer expert insights into optimizing reaction parameters, and provide a detailed, field-proven protocol for the selective arylation of this valuable synthetic intermediate.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. A general understanding of this mechanism is crucial for troubleshooting and optimizing the reaction. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Diagram: The Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: A schematic of the key steps in the Suzuki-Miyaura coupling reaction.
Application Notes: Strategic Considerations for Success
The successful execution of a Suzuki coupling with this compound hinges on the careful selection of several key parameters.
Regioselectivity: The Critical C-Br vs. C-Cl Reactivity
A pivotal consideration for this substrate is the regioselectivity of the coupling. The molecule possesses both a bromine and a chlorine substituent. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition is highly dependent on the carbon-halogen bond strength. The general order of reactivity is C-I > C-Br > C-Cl. The aryl C-Br bond has a lower bond dissociation energy (approximately 276 kJ/mol) compared to the aryl C-Cl bond (approximately 339 kJ/mol), making the C-Br bond more susceptible to cleavage by the palladium catalyst.
Therefore, it is anticipated that the Suzuki coupling will occur selectively at the C5-bromo position, leaving the C6-chloro position intact for potential subsequent transformations. This differential reactivity is a powerful tool for the sequential functionalization of the pyrimidinone core.
Choice of Catalyst and Ligand
The selection of the palladium source and its associated ligand is paramount for achieving high yields and efficient turnover.
-
Palladium Precatalysts: While Pd(PPh₃)₄ is a classic and often reliable choice, more modern and efficient precatalysts are available. Buchwald and Fu have developed a range of highly active precatalysts (e.g., XPhos-Pd-G3) that are often effective at lower catalyst loadings and milder temperatures. For halogenated pyrimidines, Pd₂(dba)₃ in combination with a suitable phosphine ligand is also a common and effective system.
-
Ligands: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. For electron-deficient heterocyclic halides, electron-rich and bulky phosphine ligands such as triphenylphosphine (PPh₃), XPhos, and SPhos can enhance the rate of oxidative addition and reductive elimination.
The Role of the Base and Solvent System
-
Base: A base is required to activate the boronic acid for transmetalation. Common choices include inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction outcome, and empirical screening is often necessary. For substrates sensitive to strong bases, milder conditions using potassium fluoride (KF) can be employed.
-
Solvent: The solvent must be capable of dissolving both the organic substrate and the inorganic base to a sufficient extent. A mixture of an organic solvent and water is frequently used. Common solvent systems include 1,4-dioxane/water, toluene/water, and DMF/water. Anhydrous conditions can also be successful, particularly with bases like KF.
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol provides a robust starting point for the selective arylation at the C5-position. Optimization may be required for different boronic acids.
Materials:
-
This compound
-
Phenylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Triphenylphosphine (PPh₃) (4-10 mol%)
-
Potassium carbonate (K₂CO₃) (2-3 equivalents)
-
1,4-Dioxane
-
Deionized water
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask or microwave vial, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of oxygen.
-
Solvent Addition: Add 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.
-
Reaction: Stir the reaction mixture at 80-100 °C. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 2-amino-6-chloro-5-phenylpyrimidin-4(1H)-one.
Diagram: Experimental Workflow
Caption: A step-by-step overview of the experimental procedure.
Data Summary: Key Reaction Parameters
The following table summarizes the key parameters for the Suzuki coupling of this compound.
| Parameter | Recommended Conditions | Rationale & Key Considerations |
| Palladium Source | Pd(OAc)₂/PPh₃, Pd(PPh₃)₄, XPhos-Pd-G3 | Catalyst choice impacts efficiency and cost. Modern precatalysts may allow for lower loadings and milder conditions. |
| Ligand | PPh₃, XPhos, SPhos | Electron-rich, bulky ligands are generally preferred for electron-deficient heterocyclic halides. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base is crucial for activating the boronic acid. K₃PO₄ is often a good starting point. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | A mixed aqueous/organic system is common to dissolve all reactants. |
| Temperature | 80-110 °C | Sufficient thermal energy is required to drive the catalytic cycle, especially the oxidative addition step. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent the oxidation and deactivation of the Pd(0) catalyst. |
Conclusion and Future Perspectives
The Suzuki-Miyaura cross-coupling reaction provides a highly effective and regioselective method for the arylation of this compound at the C5-position. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can efficiently synthesize a diverse range of 2-amino-5-aryl-6-chloropyrimidin-4(1H)-ones. These products are valuable intermediates for the development of novel therapeutic agents, with the remaining chlorine at the C6 position available for further synthetic diversification. The protocols and insights provided in this guide serve as a comprehensive resource for chemists engaged in the synthesis of complex heterocyclic molecules.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
Gate Chemistry. (2018, July 17). Suzuki Coupling Mechanism and Applications. YouTube. Available at: [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available at: [Link]
-
Handy, S. T., & Zhang, Y. (2006). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Journal of Organic Chemistry, 71(13), 5057–5059. Available at: [Link]
- W.J. Irwin, D.G. Wibberley. Recent Advances in Pyrimidine-Based Drugs. Journal of Heterocyclic Chemistry, 19(5), 1215-1219.
-
Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. Available at: [Link]
-
El-Gazzar, A. B. A., Gaafar, A. M., & Aly, H. M. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(8), 4647–4660. Available at: [Link]
-
Al-Masoudi, N. A., Kassim, A. G., & Abdul-Reda, N. A. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141–161. Available at: [Link]
- Kotha, S., & Lahiri, K. (2001). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Synthesis, (12), 1872-1876.
-
Hoffman, J. E., Cheng, H., Rheingold, A. L., Dipasquale, A., & Yanovsky, A. (2009). trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclo-hexa-nol. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2374. Available at: [Link]
-
El-Gazzar, A. B. A., Gaafar, A. M., & Aly, H. M. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(8), 4647–4660. Available at: [Link]
-
Brown, D. J., & Lee, T.-C. (1970). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. Journal of the Chemical Society C: Organic, 214-218. Available at: [Link]
-
Li, Y., et al. (2018). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 8(38), 21356-21365. Available at: [Link]
- Chen, J., et al. (2022). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Chinese Chemical Letters, 33(1), 1-11.
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Hylland, K. T., Øien-Ødegaard, S., & Tilset, M. (2020). The Suzuki–Miyaura Cross-Coupling as the Key Step in the Synthesis of 2-Aminobiphenyls and 2,2′-Diaminobiphenyls: Application in the Synthesis of Schiff Base Complexes of Zn. European Journal of Organic Chemistry, 2020(27), 4208-4226. Available at: [Link]
Application Notes and Protocols for High-Throughput Screening Assays Using 2-Amino-5-bromo-6-chloropyrimidin-4(1H)-one
Introduction: The Pyrimidinone Scaffold as a Privileged Structure in Kinase Drug Discovery
The 2-aminopyrimidinone core is a well-established pharmacophore in modern medicinal chemistry, particularly in the pursuit of protein kinase inhibitors. Kinases, comprising a superfamily of over 500 enzymes in the human genome, are critical regulators of cellular signaling and have become a major class of therapeutic targets, especially in oncology and immunology.[1][2] The pyrimidine scaffold's ability to form key hydrogen bond interactions within the ATP-binding pocket of many kinases makes it a "privileged structure" for inhibitor design. The subject of this guide, 2-Amino-5-bromo-6-chloropyrimidin-4(1H)-one, represents a promising starting point for library synthesis and high-throughput screening (HTS) campaigns aimed at discovering novel kinase modulators. Its reactive chloro- and bromo-substituents provide versatile handles for combinatorial derivatization to explore the structure-activity relationship (SAR) and optimize potency, selectivity, and pharmacokinetic properties.
This document provides detailed protocols for two distinct and powerful HTS methodologies to identify and characterize the interaction of this compound and its analogs with a target kinase. We will use TANK-binding kinase 1 (TBK1), a noncanonical IKK family member involved in inflammatory signaling and oncogenesis, as an exemplary target.[3] The described assays are:
-
A Biochemical Proximity Assay (AlphaScreen™): For quantifying direct inhibition of TBK1 kinase activity in a purified, in-vitro system.
-
A Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA®): For verifying that the compound binds to TBK1 within a live-cell context, a critical step in validating on-target activity.[4]
These protocols are designed for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery, providing both the "how" and the "why" behind each step to ensure robust and reproducible results.
Part 1: Biochemical Screening for TBK1 Inhibitors using AlphaScreen™
The AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) technology is a highly sensitive, bead-based assay suitable for HTS of kinase inhibitors.[5][6] The assay measures the phosphorylation of a biotinylated substrate peptide by the target kinase.
Assay Principle
The assay relies on two types of hydrogel-coated beads: a Donor bead and an Acceptor bead.[6][7] In our TBK1 assay, Streptavidin-coated Donor beads bind to a biotinylated substrate peptide. A phosphospecific antibody, conjugated to Protein A-coated Acceptor beads, recognizes the substrate only when it is phosphorylated by TBK1. When the Donor and Acceptor beads are brought into close proximity (<200 nm) due to this binding event, a cascade of chemical reactions occurs upon excitation at 680 nm. The Donor bead releases singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal that is measured between 520-620 nm.[5][7] An inhibitor of TBK1, such as a derivative of this compound, will prevent substrate phosphorylation, leading to a decrease in the AlphaScreen™ signal.
Caption: Principle of the TBK1 AlphaScreen™ Assay.
Experimental Protocol
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for kinase activity, for example, 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20. The inclusion of DTT is crucial to maintain enzyme activity, while Tween-20 prevents non-specific binding.
-
TBK1 Enzyme: Dilute recombinant human TBK1 enzyme in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically by running an enzyme titration curve to find the EC₅₀ (the concentration that gives 50% of the maximal signal).
-
Substrate Peptide: Use a validated biotinylated peptide substrate for TBK1.[3] Reconstitute and dilute it in Assay Buffer. The concentration should be at or near the Km for ATP to ensure competitive inhibitors can be identified.
-
ATP: Prepare a stock solution of ATP in water and dilute to the working concentration in Assay Buffer.
-
Test Compound: Dissolve this compound or its derivatives in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Create a dilution series in DMSO for IC₅₀ determination.
-
Detection Mix: Prepare a mix of Streptavidin-Donor beads and anti-phospho-substrate antibody-conjugated Acceptor beads in the manufacturer-recommended buffer. This step must be performed in subdued light due to the light sensitivity of the beads.
2. Assay Procedure (384-well format):
The following procedure is a guideline for a 20 µL final reaction volume.
| Step | Action | Volume | Notes |
| 1 | Add Test Compound | 0.2 µL | Use an acoustic dispenser for accuracy. For single-point screening, a final concentration of 10 µM is common. For IC₅₀, add the dilution series. Include DMSO-only wells for high signal (0% inhibition) and wells with a known potent inhibitor or no enzyme for low signal (100% inhibition). |
| 2 | Add TBK1 Enzyme & Substrate Mix | 10 µL | Add a pre-mixed solution of TBK1 and the biotinylated substrate peptide to all wells. |
| 3 | Pre-incubation | - | Incubate the plate for 15 minutes at room temperature. This allows the compound to bind to the enzyme before the kinase reaction starts. |
| 4 | Initiate Kinase Reaction | 10 µL | Add ATP solution to all wells to start the phosphorylation reaction. |
| 5 | Kinase Reaction Incubation | - | Incubate for 60 minutes at room temperature. The optimal time should be determined during assay development to ensure the reaction is in the linear range. |
| 6 | Stop Reaction & Add Detection Mix | 10 µL | Add the AlphaScreen™ Donor/Acceptor bead mix. This will stop the kinase reaction (due to chelation of Mg²⁺ by EDTA in the bead buffer) and initiate the detection process. |
| 7 | Detection Incubation | - | Incubate for 60 minutes at room temperature in the dark to allow for bead binding and signal generation. |
| 8 | Read Plate | - | Read the plate on an AlphaScreen™-capable plate reader. |
3. Data Analysis and Quality Control:
-
Calculating Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low)) Where Signal_Compound is the signal from a well with the test compound, Signal_High is the average signal from DMSO-only wells, and Signal_Low is the average signal from the no-enzyme or potent inhibitor wells.
-
IC₅₀ Determination: For compounds showing significant inhibition, perform a dose-response experiment and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Assay Quality - Z'-factor: The Z'-factor is a measure of the statistical effect size and is used to judge the quality of an HTS assay.[8] Z' = 1 - (3 * (SD_High + SD_Low)) / |Mean_High - Mean_Low| A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
Part 2: Cellular Target Engagement using High-Throughput CETSA
While a biochemical assay confirms direct enzyme inhibition, it does not guarantee that a compound can enter a cell and bind to its target in the complex cellular environment. The Cellular Thermal Shift Assay (CETSA) addresses this by measuring the thermal stabilization of a target protein upon ligand binding in live cells or cell lysates.[4][9] A high-throughput (HT) CETSA format can be used to screen compounds for target engagement.[10]
Assay Principle
The principle of CETSA is that a protein's thermal stability increases when it is bound to a ligand.[4] In a typical CETSA experiment, cells are treated with a compound, heated to a specific temperature, and then lysed. The heating causes unbound proteins to denature and aggregate. The soluble fraction, containing the stabilized, non-aggregated target protein, is then quantified. In an HT-CETSA format, this quantification is often performed using a proximity-based immunoassay like AlphaLISA®.[10]
Caption: HT-CETSA workflow and principle of ligand-induced thermal stabilization.
Experimental Protocol
1. Assay Development - Isothermal Dose-Response (ITDR):
Before screening, it is critical to determine the optimal melt temperature for TBK1. This is done by treating cells with a known saturating ligand and a vehicle control (DMSO), heating aliquots across a range of temperatures, and quantifying the remaining soluble TBK1 to generate a melt curve. The optimal temperature for the ITDR experiment is one that results in about 50-80% protein denaturation in the vehicle-treated cells, providing a sufficient window to observe stabilization.
2. HT-CETSA Screening Protocol:
| Step | Action | Details and Rationale |
| 1 | Cell Plating | Plate a suitable cell line (e.g., K562) in 384-well plates at a density that ensures viability throughout the experiment. |
| 2 | Compound Addition | Add this compound derivatives (e.g., at 10 µM final concentration) and incubate for 1-2 hours at 37°C. This allows for compound uptake and target binding. |
| 3 | Thermal Challenge | Seal the plate and place it in a PCR cycler. Heat for 3 minutes at the pre-determined optimal temperature (e.g., 50°C), followed by rapid cooling to 4°C.[9] This is the critical step where unbound protein denatures. |
| 4 | Cell Lysis | Add a lysis buffer containing a mild detergent (e.g., Triton X-100) and protease inhibitors. Incubate on ice or at 4°C to ensure complete lysis while preserving protein stability. |
| 5 | Clarification of Lysate | Centrifuge the plate at high speed (e.g., 4000 x g) to pellet the aggregated proteins and cell debris. |
| 6 | Supernatant Transfer | Carefully transfer a small volume of the supernatant to a new 384-well assay plate. This step is crucial to avoid disturbing the pellet of denatured proteins. |
| 7 | AlphaLISA Detection | Add the AlphaLISA Acceptor beads and biotinylated anti-TBK1 antibody mix, incubate, then add Streptavidin-Donor beads. Incubate in the dark. |
| 8 | Read Plate | Read on a plate reader compatible with AlphaLISA. The signal is directly proportional to the amount of soluble TBK1 remaining after the heat challenge. |
3. Data Analysis:
-
Calculating Percent Stabilization: % Stabilization = 100 * ((Signal_Compound - Signal_Low) / (Signal_High - Signal_Low)) Where Signal_Compound is the signal from a compound-treated well, Signal_High is the average signal from DMSO-treated, non-heated wells (maximum soluble protein), and Signal_Low is the average signal from DMSO-treated, heated wells (basal soluble protein).
-
EC₅₀ Determination: For active compounds, a dose-response curve is generated by plotting the AlphaLISA signal against the compound concentration. The data is fitted to a sigmoidal dose-response curve to determine the EC₅₀, which reflects the concentration required for half-maximal thermal stabilization.
Conclusion: An Integrated Approach to Hit Identification
The journey from a chemical starting point like this compound to a validated hit requires a multi-assay approach. By combining a high-throughput biochemical screen, such as the AlphaScreen™ kinase assay, with a cellular target engagement assay like HT-CETSA, researchers can efficiently identify compounds that not only inhibit the target enzyme's activity but also effectively reach and bind to it within a cellular context. This integrated strategy provides a robust framework for triaging hits, establishing meaningful structure-activity relationships, and increasing the probability of success in downstream drug discovery efforts.
References
-
Hoffman, J. E., et al. (2009). trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclo-hexa-nol. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2374. [Link]
-
Khan, A., et al. (2025). High throughput screening identifies potential inhibitors targeting trimethoprim resistant DfrA1 protein in Klebsiella pneumoniae and Escherichia coli. Scientific Reports. [Link]
-
BMG LABTECH. AlphaScreen. [Link]
-
Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]
-
von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. [Link]
-
Herledan, A., et al. (2022). High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. SLAS Discovery. [Link]
-
Kovacs, E., et al. (2015). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Molecules, 20(11), 20559-20575. [Link]
-
Amerigo Scientific. High Throughput Screening Assays for Drug Discovery. [Link]
-
Bridges, A. J. (2005). High-Throughput Screening for Protein Kinase Inhibitors. Current Medicinal Chemistry, 12(1), 1-2. [Link]
-
Katte, R., et al. (2004). Amino acid ester prodrugs of the antiviral agent 2-bromo-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazole as potential substrates of hPEPT1 transporter. Journal of Medicinal Chemistry, 47(19), 4701-4709. [Link]
-
Ha, S., et al. (2011). Development of a high-throughput assay for identifying inhibitors of TBK1 and IKKε. Journal of Biomolecular Screening, 16(8), 847-854. [Link]
-
Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]
-
De Luca, F., et al. (2021). Discovery of Novel Chemical Series of OXA-48 β-Lactamase Inhibitors by High-Throughput Screening. Molecules, 26(13), 3988. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]
-
Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]
-
Lee, H., et al. (2014). Discovery of Novel Pyrimidine and Malonamide Derivatives as TGR5 Agonists. Bioorganic & Medicinal Chemistry Letters, 24(17), 4153-4157. [Link]
-
Uccellini, M. B., et al. (2022). Development of accelerated high-throughput antiviral screening systems for emerging orthomyxoviruses. Antiviral Research, 201, 105291. [Link]
-
ResearchGate. AlphaScreen assays. (A) Principles of AlphaScreen technology. [Link]
-
BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]
-
Stringfellow, D. A., et al. (1982). Phase I study of 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (ABPP), an oral interferon inducer, in cancer patients. Journal of Biological Response Modifiers, 1(1), 35-42. [Link]
-
Henderson, M. J., et al. (2020). High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. SLAS Discovery, 25(1), 77-87. [Link]
-
Henderson, M. J., et al. (2018). A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1. SLAS Discovery, 23(8), 771-783. [Link]
-
The Scientist. Sino Biological's Launch of SwiftFluo® TR-FRET Kits Pioneers a New Era in High-Throughout Kinase Inhibitor Screening. [Link]
Sources
- 1. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Development of a high-throughput assay for identifying inhibitors of TBK1 and IKKε - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bmglabtech.com [bmglabtech.com]
- 6. AlphaLISA and AlphaScreen No-wash Assays | Revvity [revvity.com]
- 7. researchgate.net [researchgate.net]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: A Multi-faceted Analytical Approach for the Characterization of 2-Amino-5-bromo-6-chloropyrimidin-4(1H)-one
Abstract
This document provides a comprehensive guide to the analytical methodologies for the complete characterization of 2-Amino-5-bromo-6-chloropyrimidin-4(1H)-one, a critical heterocyclic intermediate in pharmaceutical synthesis. The structural complexity and functional group diversity of pyrimidinone derivatives necessitate a multi-technique approach to unequivocally confirm identity, quantify purity, and assess stability.[1][2] This application note details robust protocols for chromatographic, spectroscopic, and thermal analysis, offering field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for Pyrimidinone Intermediates
This compound belongs to the pyrimidinone class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry, forming the core of numerous molecules with diverse biological activities, including antiviral, antitumor, and antifungal properties.[1] The precise substitution pattern on the pyrimidinone ring is critical to its function in subsequent synthetic steps and the pharmacological profile of the final Active Pharmaceutical Ingredient (API). Therefore, rigorous analytical characterization is not merely a quality control measure but a foundational requirement for successful drug development.
The presence of even minor impurities can significantly impact the safety, efficacy, and stability of an API.[3] This guide outlines an integrated analytical workflow employing High-Performance Liquid Chromatography (HPLC) for purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for structural elucidation, and Thermal Analysis (TGA/DSC) for physicochemical stability. Furthermore, we will discuss the framework for forced degradation studies, which are essential for developing stability-indicating methods as mandated by regulatory bodies like the International Council on Harmonisation (ICH).[4]
Chromatographic Analysis: Purity and Impurity Profiling
Chromatographic techniques are the cornerstone for separating and quantifying the main component from process-related impurities or degradation products.[5]
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Expertise & Experience: Reversed-phase HPLC (RP-HPLC) is the premier method for analyzing moderately polar, non-volatile compounds like this compound. The choice of a C18 stationary phase provides excellent hydrophobic retention, while an acidified aqueous-organic mobile phase ensures sharp, symmetrical peaks by suppressing the ionization of the amino and pyrimidinone functional groups.
Trustworthiness: The validity of the method is established through rigorous System Suitability Testing (SST). These tests ensure the chromatographic system is performing adequately before any sample analysis, guaranteeing the precision and accuracy of the results.[3]
Experimental Protocol: HPLC Purity Assay
-
Instrumentation: An HPLC system equipped with a pump (quaternary or binary), autosampler, thermostatted column compartment, and a UV-Vis detector.
-
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). This yields a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
-
-
Chromatographic Conditions: The following conditions have been found suitable for structurally similar compounds and serve as an excellent starting point.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Industry-standard for robust retention of polar molecules. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acid modifier to ensure good peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient Elution | 0-20 min: 10% to 90% B20-25 min: 90% B25.1-30 min: 10% B | A gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Wavelength where the pyrimidine ring exhibits strong absorbance. |
| Injection Volume | 10 µL |
-
System Suitability:
-
Inject the standard solution five times.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5. The theoretical plates should be ≥ 2000.[3]
-
-
Analysis:
-
Inject the sample solution in duplicate.
-
Calculate the purity using the area normalization method, assuming all impurities have a similar response factor.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification
Expertise & Experience: LC-MS is indispensable for confirming the molecular weight of the primary compound and for identifying unknown impurities. By coupling the separation power of LC with the detection specificity of MS, we can assign molecular formulas to even trace-level peaks. Electrospray Ionization (ESI) is the preferred technique as it is a soft ionization method suitable for polar, thermally labile molecules.
Experimental Protocol: LC-MS Identification
-
Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer (e.g., Time-of-Flight (TOF) or Quadrupole).
-
Chromatographic Conditions:
-
Adapt the HPLC method above but replace the non-volatile buffer (phosphoric acid) with an MS-compatible alternative.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Mass Spectrometry Conditions:
| Parameter | Recommended Setting | Rationale |
| Ionization Source | Electrospray Ionization (ESI) | Ideal for polar molecules. |
| Polarity | Positive and Negative | Run in both modes to capture all possible ions. |
| Scan Range | m/z 100 - 500 | Covers the expected molecular weight and potential dimers or adducts. |
| Capillary Voltage | 3.5 kV | Typical voltage to achieve stable spray. |
| Source Temp. | 120 °C |
Spectroscopic Analysis: Definitive Structural Elucidation
While chromatography assesses purity, spectroscopy provides the definitive proof of chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful tool for unambiguous structural elucidation.[3] ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments. For a compound like this compound, NMR confirms the precise arrangement of substituents on the pyrimidine ring.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A 300 or 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, such as DMSO-d₆.
-
Causality: DMSO-d₆ is an excellent choice as it can dissolve a wide range of polar organic compounds and its residual solvent peak does not typically interfere with signals of interest. Importantly, it allows for the observation of exchangeable N-H protons from the amine and amide groups.
-
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.
-
Expected Spectral Features: Based on known data for similar substituted pyrimidines and anilines, the following signals can be anticipated.[6][7][8]
-
¹H NMR (DMSO-d₆):
-
δ 11.0-12.0 ppm (broad singlet, 1H): N-H proton of the pyrimidinone ring.
-
δ 6.5-7.5 ppm (broad singlet, 2H): -NH₂ protons of the amino group.
-
-
¹³C NMR (DMSO-d₆):
-
Signals corresponding to the carbonyl carbon (C=O), and the four distinct carbons of the pyrimidine ring.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9] The resulting spectrum provides a molecular "fingerprint" that can be used for identification and to confirm the presence of key structural motifs.
Experimental Protocol: FTIR Analysis
-
Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Stretch | Primary Amine (-NH₂) |
| 3200 - 3100 | N-H Stretch | Amide (in ring) |
| 1700 - 1650 | C=O Stretch | Pyrimidinone Carbonyl |
| 1640 - 1550 | C=C / C=N Stretch | Aromatic Ring Vibrations |
| 1200 - 1000 | C-N Stretch | Amine / Amide |
Note: These are expected ranges and can be influenced by the electronic effects of the halogen substituents.[10][11]
Thermal Analysis: Assessing Physicochemical Stability
Thermal analysis provides critical information on the material's stability, melting point, and decomposition profile.[12]
Expertise & Experience: Thermogravimetric Analysis (TGA) measures changes in mass with temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow required to change the sample's temperature. Together, they provide a comprehensive thermal profile.
Experimental Protocol: TGA/DSC Analysis
-
Instrumentation: A simultaneous TGA/DSC instrument or separate units.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.
-
Experimental Conditions:
-
Atmosphere: Nitrogen gas at a flow rate of 50 mL/min (to prevent oxidation).
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 400 °C.
-
-
Expected Results:
-
DSC: An endothermic peak corresponding to the melting point of the compound, followed by an exothermic event if decomposition occurs.
-
TGA: A stable baseline until the onset of thermal decomposition, at which point a significant mass loss will be observed.
-
Integrated Analytical Workflow
A robust characterization strategy integrates these techniques in a logical sequence. The following workflow ensures that all critical quality attributes of this compound are assessed.
Caption: Comprehensive analytical workflow for characterization.
Forced Degradation Studies: Ensuring Method Specificity
Authoritative Grounding: ICH guidelines mandate forced degradation (or stress testing) to demonstrate the specificity of stability-indicating analytical methods.[4] The goal is to generate potential degradation products and prove that they can be separated from the main peak and from each other using the developed HPLC method.[13][14]
Conceptual Workflow:
-
Stress Conditions: Expose the compound to various stress conditions separately.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105 °C (solid state) for 48 hours.
-
Photolytic: Expose to UV/Vis light as per ICH Q1B guidelines.
-
-
Analysis: Analyze each stressed sample using the HPLC method described in Section 2.1.
-
Evaluation: The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector is used to confirm that the main peak is spectrally pure in all stressed samples.
Caption: Workflow for forced degradation studies.
Conclusion
The comprehensive analytical characterization of this compound is a critical activity in drug development. It requires a strategic and orthogonal combination of analytical techniques. This application note provides the foundational protocols and scientific rationale to establish the identity, purity, and stability of this important pharmaceutical intermediate. By following these self-validating systems, researchers can ensure data integrity and build a robust quality profile for their molecule, facilitating its successful progression through the development pipeline.
References
-
Hoffman, J. E., et al. (2009). trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino)-1-methyl-cyclo-hexa-nol. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2374. Available from: [Link]
-
FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Available from: [Link]
-
Thermal gravimetric analysis (TGA) and differential thermal analysis (DTA) of nano-[Mn-PSMP]Cl2. ResearchGate. Available from: [Link]
-
Ibrahim, M. N. Synthesis and Characterization of Some Pyrimidinone Derivatives. Available from: [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]
-
The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM. Available from: [Link]
-
FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available from: [Link]
-
FTIR spectra of 2-amino-5-methylpyridine and the complex. ResearchGate. Available from: [Link]
-
Forced Degradation Studies. MedCrave online. Available from: [Link]
-
Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 363-380. Available from: [Link]
-
HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC. Available from: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. Available from: [Link]
-
Synthesis, Characterization and Antimicrobial Studies of Metal Complexes with Schiff Bases Derived from 2-Thienyl Glyoxal. Rasayan Journal of Chemistry. Available from: [Link]
-
Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Reversed. SciSpace. Available from: [Link]
-
Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 3(1). Available from: [Link]
-
Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment. Oriental Journal of Chemistry. Available from: [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available from: [Link]
-
Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen. New Journal of Chemistry. Available from: [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC - NIH. Available from: [Link]
-
First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. The Royal Society of Chemistry. Available from: [Link]
-
Separation of 2-Amino-5-bromo-6-methyl-4-pyrimidinol on Newcrom R1 HPLC column. HPLC.UV. Available from: [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. growingscience.com [growingscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. 2-Bromo-5-chloropyridine(40473-01-6) 1H NMR spectrum [chemicalbook.com]
- 8. 5-Bromo-2-chloropyrimidine(32779-36-5) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. azom.com [azom.com]
- 13. biomedres.us [biomedres.us]
- 14. onyxipca.com [onyxipca.com]
Troubleshooting & Optimization
Degradation pathways of 2-Amino-5-bromo-6-chloropyrimidin-4(1h)-one under experimental conditions
Welcome to the technical support guide for 2-Amino-5-bromo-6-chloropyrimidin-4(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide insights into the stability and potential degradation pathways of this molecule under common experimental conditions. Given the limited direct literature on this specific compound, this guide synthesizes information from related halogenated pyrimidines and fundamental chemical principles to offer a robust framework for your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in my experiments?
The stability of this compound is primarily influenced by pH, temperature, and light exposure. The presence of halogens (bromo and chloro) on the pyrimidine ring makes it susceptible to nucleophilic substitution, particularly hydrolysis. The aminopyrimidinone core can also undergo ring-opening under certain conditions.
Q2: How does pH affect the stability of this compound in aqueous solutions?
The pH of your solution is a critical factor. Halogenated pyrimidines can undergo hydrolysis, and the rate is often pH-dependent.
-
Acidic Conditions: In strong acidic conditions (e.g., 12 N HCl), selective hydrolysis of a chloro group on a pyrimidine ring to a hydroxyl group (forming a pyrimidone) has been observed, with the reactivity being position-dependent.[1][2] For your molecule, the chlorine at the 6-position is likely more susceptible to hydrolysis than the bromine at the 5-position.
-
Neutral and Alkaline Conditions: Under neutral to alkaline conditions, the rate of hydrolysis of halogens may increase. Hot alkali has been shown to degrade pyrimidine derivatives, including deamination and destruction of the pyrimidine base.[3]
It is crucial to perform stability studies in your specific buffer system to determine the degradation kinetics.
Q3: Is this compound sensitive to light?
Yes, compounds containing a bromopyrimidine moiety can be sensitive to light. VUV photoabsorption has been demonstrated in bromopyrimidines, indicating their potential for photochemical reactivity.[4] Photodegradation can lead to dehalogenation, where the C-Br or C-Cl bond is cleaved, potentially leading to the formation of less halogenated pyrimidinone derivatives. It is recommended to protect solutions of this compound from light, especially during long-term storage or prolonged experiments.
Q4: What are the likely degradation products I might observe?
Based on the chemistry of related compounds, you may encounter the following degradation products:
-
Hydrolysis Products:
-
Replacement of the 6-chloro group with a hydroxyl group to form 2-Amino-5-bromo-6-hydroxy-pyrimidin-4(1H)-one.
-
Further hydrolysis of the 5-bromo group is also possible, though likely slower.
-
-
Dehalogenation Products:
-
Photolytic or reductive cleavage of the C-Cl or C-Br bond.
-
-
Ring-Opened Products:
-
Under more forceful conditions (e.g., strong acid/base, high temperature), the pyrimidine ring can open to form smaller, more soluble fragments like β-alanine, ammonia, and CO2.[5]
-
Q5: How should I store stock solutions of this compound?
For optimal stability, stock solutions should be prepared in a suitable organic solvent (e.g., DMSO) and stored at -20°C or -80°C in amber vials to protect from light. For aqueous buffers, it is advisable to prepare fresh solutions for each experiment or conduct stability studies to determine the acceptable storage duration under your specific conditions.
Troubleshooting Guides
Issue 1: I see unexpected peaks in my HPLC/LC-MS analysis.
The appearance of new peaks is often an indication of degradation. Follow this workflow to identify the source:
Experimental Workflow for Investigating Unexpected Peaks
Caption: Workflow for troubleshooting unexpected chromatographic peaks.
Step-by-Step Guide:
-
Analyze a Fresh Standard: Prepare a fresh solution of this compound and inject it immediately. If the unknown peaks are absent or significantly smaller, it points to degradation in your experimental sample.
-
Characterize the Unknown Peaks: Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks. Compare these masses to the potential degradation products listed in the table below.
-
Perform Forced Degradation: To confirm the identity of degradants, subject your compound to forced degradation conditions (e.g., mild acid, mild base, 3% H2O2, heat, and light exposure). Analyze the resulting solutions by LC-MS. The enhancement of a specific peak under certain conditions can help identify its origin. For instance, an increase in a peak's intensity after acid treatment suggests it is a hydrolysis product.
Table 1: Potential Degradation Products and their Expected Mass Differences
| Degradation Pathway | Potential Product | Change in Molecular Weight | Notes |
| Hydrolysis of -Cl | 2-Amino-5-bromo-6-hydroxy-pyrimidin-4(1H)-one | -18.5 (Cl replaced by OH) | A likely product in aqueous acidic or basic solutions. |
| Dechlorination | 2-Amino-5-bromo-pyrimidin-4(1H)-one | -35.5 | May be observed under reductive or photolytic conditions. |
| Debromination | 2-Amino-6-chloro-pyrimidin-4(1H)-one | -79.9 | May be observed under reductive or photolytic conditions. |
Issue 2: My experimental results are not reproducible, and I suspect compound instability.
Inconsistent results can often be traced back to the degradation of a key reagent.
-
Minimize Exposure to Harsh Conditions: Ensure your experimental protocol minimizes the time the compound spends in potentially destabilizing conditions (e.g., high temperature, extreme pH, direct light).
-
Use Freshly Prepared Solutions: As a best practice, prepare aqueous solutions of the compound immediately before use.
-
Incorporate a Control: In each experiment, include a control sample of the compound that is processed identically but without the variable being tested. This can help you to assess the extent of degradation during your experimental procedure.
-
Validate Your Analytical Method: Ensure your analytical method is stability-indicating, meaning it can resolve the parent compound from its potential degradation products.
Potential Degradation Pathways
The following diagrams illustrate the most probable degradation pathways for this compound based on the chemistry of related halogenated pyrimidines.
Diagram 1: Hydrolytic and Photochemical Degradation
Caption: Potential hydrolytic and photochemical degradation pathways.
Sources
Technical Support Center: Troubleshooting Low Bioactivity of 2-Amino-5-bromo-6-chloropyrimidin-4(1h)-one Analogs
Welcome to the technical support center for our 2-Amino-5-bromo-6-chloropyrimidin-4(1h)-one analog series. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experiments effectively. We understand that unexpected results, such as low bioactivity, can be a significant hurdle. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve potential issues, ensuring the integrity and success of your research.
I. Frequently Asked Questions (FAQs)
Here, we address the most common initial questions regarding the low bioactivity of this compound analogs.
Q1: We are observing lower than expected bioactivity with a new batch of a this compound analog. What are the primary factors to consider?
A1: Several factors can contribute to low bioactivity. The most common are issues with the compound itself, such as purity and stability, or problems with the experimental setup.[1] It is crucial to first verify the identity and purity of your compound batch via analytical methods like HPLC, mass spectrometry, and NMR. Additionally, pyrimidine derivatives can be susceptible to degradation under improper storage conditions, so always ensure your analog has been stored correctly and consider using a freshly prepared stock solution.[1][2]
Q2: How critical is the solubility of our analog for its bioactivity, and how can we address solubility issues?
A2: Poor aqueous solubility is a frequent cause of diminished bioactivity.[2] If your compound precipitates in the cell culture media or assay buffer, its effective concentration at the target site will be significantly lower than intended.[1] A simple visual inspection of your assay plates under a microscope for compound precipitation is a good first step. To mitigate solubility issues, we recommend preparing a concentrated stock solution in a biocompatible solvent like dimethyl sulfoxide (DMSO) and then diluting it into your aqueous assay medium.[3] However, it is imperative to maintain a final DMSO concentration below 0.5% (and ideally below 0.1% for sensitive cell lines) to prevent solvent-induced cytotoxicity.[3]
Q3: Our analog is pure and soluble, but the bioactivity remains low in our cell-based assay. What aspects of the assay should we optimize?
A3: For cell-based assays, several parameters can influence the observed activity.[4] First, ensure your cells are healthy, within a low passage number, and free from contamination, particularly from mycoplasma. The cell seeding density should be optimized to ensure cells are in the logarithmic growth phase during treatment.[1] Over-confluent or sparsely seeded cells can respond differently to stimuli. Finally, the incubation time with the compound is a critical variable. Some effects may only be apparent after longer exposure, so a time-course experiment (e.g., 24, 48, 72 hours) is highly recommended.[1]
Q4: Could our this compound analog be interfering with the assay readout itself?
A4: Yes, this is a possibility. Some small molecules can intrinsically interfere with assay technologies, leading to misleading results.[5] For instance, a compound might be autofluorescent in a fluorescence-based assay or could directly inhibit a reporter enzyme like luciferase.[5] To rule this out, run control experiments with your compound in the absence of cells or the primary biological target to check for any direct effect on the assay reagents and signal.
II. In-Depth Troubleshooting Guides
This section provides structured workflows to systematically diagnose and resolve issues related to low bioactivity.
Guide 1: Compound Integrity and Handling
The first step in troubleshooting is to confirm the quality and proper handling of your this compound analog.
Caption: Workflow for troubleshooting cell-based assays.
-
Protocol 2: Cellular Uptake Assay
This protocol helps determine if the compound is entering the cells.
-
Plate cells in a suitable format (e.g., 6-well plate) and allow them to adhere overnight.
-
Treat the cells with the this compound analog at the desired concentration for various time points (e.g., 1, 4, 24 hours).
-
Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any unbound compound.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Collect the cell lysate and quantify the protein concentration using a BCA assay.
-
Analyze the lysate for the presence of the compound using LC-MS/MS. The amount of compound can be normalized to the protein concentration to determine the intracellular concentration.
-
Guide 3: Target Engagement and Mechanism of Action
If the compound enters the cells but still shows low activity, the issue may lie with its interaction with the intended target.
Caption: Workflow for investigating target engagement.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular context.
-
Treat intact cells with your this compound analog or a vehicle control.
-
Heat the cell suspensions across a range of temperatures.
-
Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction by Western blotting using an antibody specific for the target protein.
-
Binding of the compound to the target protein will stabilize it, leading to a shift in its melting curve to a higher temperature.
-
| Parameter | Recommendation | Rationale |
| Cell Type | Relevant cell line expressing the target of interest. | Ensures the biological context is appropriate. |
| Compound Concentration | A range of concentrations around the expected EC50. | To observe a dose-dependent stabilization effect. |
| Temperature Gradient | A gradient spanning the expected melting temperature of the target protein. | To accurately determine the melting curve. |
| Detection Method | Western blot or mass spectrometry. | To quantify the amount of soluble target protein. |
III. Potential Signaling Pathways
The this compound and its analogs have been reported to induce interferon, suggesting a potential role in modulating immune signaling pathways. [6][7]
Caption: Hypothetical signaling pathway for interferon induction.
IV. References
-
Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. National Center for Biotechnology Information. [Link]
-
The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ACS Publications. [Link]
-
Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. [Link]
-
Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PubMed Central. [Link]
-
Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PubMed Central. [Link]
-
Significance and Biological Importance of Pyrimidine in the Microbial World. PubMed Central. [Link]
-
Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization. National Institutes of Health. [Link]
-
Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. [Link]
-
Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins. ACS Publications. [Link]
-
A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity. ResearchGate. [Link]
-
An overview on synthesis and biological activity of pyrimidines. ResearchGate. [Link]
-
Amino acid ester prodrugs of the antiviral agent 2-bromo-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazole as potential substrates of hPEPT1 transporter. PubMed. [Link]
-
A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed. [Link]
-
Causes of failure of compounds in the drug development process. ResearchGate. [Link]
-
Cell-based Assays to Identify Inhibitors of Viral Disease. PubMed Central. [Link]
-
Pyrimidinones. 1. 2-Amino-5-halo-6-aryl-4(3H)-pyrimidinones. Interferon-inducing antiviral agents. PubMed. [Link]
-
Cellular uptake mechanisms were determined by using small molecules to... ResearchGate. [Link]
-
Phase I study of 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (ABPP), an oral interferon inducer, in cancer patients. PubMed. [Link]
-
Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
-
In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies. MDPI. [Link]
-
Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. MDPI. [Link]
-
Biochemical Suppression of Small-Molecule Inhibitors: A Strategy to Identify Inhibitor Targets and Signaling Pathway Components. ResearchGate. [Link]
-
In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. ResearchGate. [Link]
-
Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. LifeTein. [Link]
-
Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? PubMed Central. [Link]
-
Kinase assays. BMG LABTECH. [Link]
-
Synthesis of 4-amino-5-cyano-2, 6-disubstituted pyrimidines as a potential antifilarial DNA topoisomerase II inhibitors. PubMed. [Link]
-
Utilizing Advanced Flow Cytometry to Detect the Uptake and Transport of Small Molecules by Microbes. YouTube. [Link]
-
A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity. PubMed. [Link]
-
Dimethyl Sulfoxide (DMSO). HiMedia Laboratories. [Link]
-
Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. PubMed Central. [Link]
-
Solubility of compounds slightly soluble or insoluble in DMSO? ResearchGate. [Link]
-
Why 90% of clinical drug development fails and how to improve it? PubMed Central. [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrimidinones. 1. 2-Amino-5-halo-6-aryl-4(3H)-pyrimidinones. Interferon-inducing antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the stability of 2-Amino-5-bromo-6-chloropyrimidin-4(1h)-one in solution
Technical Support Center: 2-Amino-5-bromo-6-chloropyrimidin-4(1h)-one
A Guide to Enhancing Solution Stability for Researchers
Introduction: this compound is a key heterocyclic intermediate with significant potential in drug discovery and development programs.[1][2][3] Its structural complexity, featuring a halogenated pyrimidinone core, necessitates careful handling to ensure its stability in solution, which is paramount for generating reproducible and reliable experimental data. This guide provides in-depth technical support, troubleshooting advice, and best practices derived from established principles of organic and medicinal chemistry to help researchers maintain the integrity of this compound in their experiments.
Part 1: Troubleshooting Guide
This section is designed to help you diagnose and resolve common stability issues encountered during your experiments.
Initial Observation: My compound shows unexpected degradation or loss of purity in solution.
When analytical methods like HPLC or LC-MS show new peaks or a decrease in the area of the parent compound peak, it's crucial to systematically investigate the cause.[4] The following workflow provides a step-by-step diagnostic approach.
Troubleshooting Workflow
Caption: Diagnostic workflow for troubleshooting compound stability.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound in aqueous solutions?
A1: Based on its structure, the primary degradation pathway in aqueous media is likely hydrolysis of the C6-chloro group. The electron-deficient pyrimidine ring makes the chlorine atom a susceptible leaving group for nucleophilic attack by water or hydroxide ions, leading to the formation of a less active or inactive hydroxypyrimidine derivative. This reaction is often catalyzed by non-neutral pH.[5] Studies on similar chloropyrimidines have shown that the rate of hydrolysis can be significantly influenced by the concentration of acid or base.[5]
Hypothetical Hydrolytic Degradation Pathway
Caption: Postulated hydrolysis of the C6-chloro group.
Q2: Which solvent should I use for preparing stock solutions?
A2: For long-term storage, a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is recommended. These solvents do not participate in hydrolysis.[6] Always use sealed, fresh vials of solvent to minimize water content. For immediate use in aqueous biological assays, prepare a concentrated stock in DMSO and then dilute it into the final aqueous buffer or media. This "serial dilution" strategy minimizes the compound's exposure time to potentially destabilizing aqueous conditions.
Q3: How does pH affect the stability of the compound?
A3: The stability of this compound is highly pH-dependent.
-
Acidic Conditions (pH < 6): Can accelerate the hydrolysis of the C-Cl bond.[5]
-
Neutral to Slightly Acidic (pH 6.0 - 7.5): This is generally the most stable range for many heterocyclic compounds in biological assays.
-
Basic Conditions (pH > 8): Can significantly increase the rate of hydrolysis due to the higher concentration of hydroxide ions, a stronger nucleophile than water.
It is crucial to use a well-buffered system to maintain a stable pH throughout your experiment.[7][8][9]
Q4: Are there other degradation pathways I should be aware of?
A4: Yes, other potential issues include:
-
Photodegradation: Halogenated aromatic and heterocyclic systems can be sensitive to light, particularly in the UV spectrum.[10][11] The carbon-bromine bond can be particularly susceptible to photolytic cleavage.[12][13] It is a standard best practice to store solutions in amber vials and minimize exposure to direct light.[14][15]
-
Oxidation: The electron-rich amino-pyrimidine core could be susceptible to oxidation, especially in the presence of trace metal ions or dissolved oxygen. While typically less rapid than hydrolysis, this can be a concern for long-term storage.
-
Thermal Degradation: Although generally stable at room temperature for short periods, prolonged exposure to elevated temperatures can accelerate all degradation pathways.[16]
Q5: Can I add stabilizers to my solution?
A5: In some cases, additives can enhance stability.[17]
-
Antioxidants: For concerns about oxidative degradation, adding a small amount (e.g., 10-50 µM) of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) may be beneficial.[18] However, you must first validate that the antioxidant does not interfere with your assay.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, adding a chelator like EDTA can sequester trace metal ions.
Part 3: Experimental Protocols & Data
Protocol 1: Preparation of a Stability-Optimized Stock Solution
-
Materials: this compound (solid), anhydrous DMSO (biotech grade, sealed vial), sterile amber microcentrifuge tubes or vials.
-
Procedure:
-
Allow the solid compound and the sealed vial of anhydrous DMSO to equilibrate to room temperature.
-
In a controlled environment (e.g., a fume hood with low humidity), weigh the desired amount of the solid compound directly into a sterile amber vial.[19]
-
Using a calibrated pipette, add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution for 30-60 seconds until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in separate amber vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Assessing Compound Stability in an Aqueous Buffer
-
Objective: To determine the rate of degradation under specific experimental conditions (e.g., PBS at 37°C).
-
Procedure:
-
Prepare a fresh 10 µM working solution of the compound by diluting the DMSO stock into pre-warmed (37°C) Phosphate Buffered Saline (PBS), pH 7.4.
-
Immediately take a "time zero" (T=0) sample and analyze it by a validated stability-indicating HPLC method.[4][20]
-
Incubate the remaining solution at 37°C, protected from light.
-
At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze them by HPLC.
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Data Summary: Impact of Storage Conditions
The following table presents hypothetical stability data to illustrate the impact of different environmental factors. The data represents the percentage of the parent compound remaining after 48 hours.
| Condition ID | Solvent | pH | Temperature | Light Exposure | % Parent Remaining (48h) | Primary Degradation Pathway |
| A | Anhydrous DMSO | N/A | -20°C | Dark (Amber Vial) | >99% | Negligible |
| B | Anhydrous DMSO | N/A | 25°C | Dark (Amber Vial) | 98% | Minor Thermal/Oxidative |
| C | PBS | 7.4 | 4°C | Dark (Amber Vial) | 95% | Slow Hydrolysis |
| D | PBS | 7.4 | 37°C | Dark (Amber Vial) | 75% | Accelerated Hydrolysis |
| E | PBS | 5.0 | 37°C | Dark (Amber Vial) | 60% | Acid-Catalyzed Hydrolysis |
| F | PBS | 7.4 | 37°C | Ambient Light | 55% | Hydrolysis & Photodegradation |
References
-
Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. The Journal of Physical Chemistry B. Available at: [Link]
-
The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ACS Organic & Inorganic Au. Available at: [Link]
-
Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. American Chemical Society. Available at: [Link]
-
Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. Available at: [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]
-
Proposed degradation pathway of Chlorpyrifos. ResearchGate. Available at: [Link]
-
Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. ACS Omega. Available at: [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]
-
Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials. Available at: [Link]
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. Available at: [Link]
-
Effect of bromine substituent on optical properties of aryl compounds. ResearchGate. Available at: [Link]
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. National Center for Biotechnology Information. Available at: [Link]
-
Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. Journal of Pharmaceutical Research and Development. Available at: [Link]
-
Bromine as a Visible-Light-Mediated Polarity-Reversal Catalyst for the Functionalization of Aldehydes. ResearchGate. Available at: [Link]
- Process for the preparation of chloropyrimidines. Google Patents.
-
Recent Advances: Heterocycles in Drugs and Drug Discovery. National Center for Biotechnology Information. Available at: [Link]
-
Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. National Center for Biotechnology Information. Available at: [Link]
-
On the energetic stability of halogen bonds involving metals: implications in crystal engineering. CrystEngComm. Available at: [Link]
-
Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry. Available at: [Link]
-
Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
Halogen Bonding versus Nucleophilic Substitution in the Co-Crystallization of Halomethanes and Amines. MDPI. Available at: [Link]
-
A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
- Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide. Google Patents.
-
How to Safely Handle Reactive Chemicals. The Chemistry Blog. Available at: [Link]
-
Stabilising proteins in solution using affordable and readily available small molecules. ResearchGate. Available at: [Link]
-
On-Column Sample Degradation. LCGC International. Available at: [Link]
-
Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals. Available at: [Link]
-
Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. Journal of Medicinal Chemistry. Available at: [Link]
-
Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. National Center for Biotechnology Information. Available at: [Link]
-
Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing. Available at: [Link]
-
A Guide to Handling and Storing Chemicals in a Lab. InterFocus. Available at: [Link]
-
The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. National Center for Biotechnology Information. Available at: [Link]
-
Best Practices for Documenting Synthesis Steps and Managing Reagents. Sapio Sciences. Available at: [Link]
-
Scheme of pyrimidine degradation pathways showing the four steps and... ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances: Heterocycles in Drugs and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. ijmr.net.in [ijmr.net.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. msesupplies.com [msesupplies.com]
- 9. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemicals.co.uk [chemicals.co.uk]
- 20. ijpsjournal.com [ijpsjournal.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-Amino-5-bromo-6-chloropyrimidin-4(1H)-one
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of rigorous scientific inquiry. This guide provides an in-depth technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-amino-5-bromo-6-chloropyrimidin-4(1H)-one, a compound of interest in medicinal chemistry. In the absence of directly published spectral data for this specific molecule, this guide presents a predicted spectroscopic profile based on established principles and comparative analysis with structurally related analogs. This predictive approach, supported by experimental data for similar compounds, offers a robust framework for the characterization of this and other related pyrimidinone derivatives.
The Critical Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the determination of molecular structure in solution. ¹H NMR provides detailed information about the electronic environment and connectivity of protons, while ¹³C NMR elucidates the carbon framework of the molecule. For substituted pyrimidinones like this compound, NMR is indispensable for confirming the substitution pattern on the heterocyclic ring and for understanding the tautomeric equilibria inherent to such systems.
Predicted ¹H and ¹³C NMR Analysis of this compound
The following table summarizes the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of substituent effects and comparison with known spectra of related pyrimidine derivatives. The proposed solvent for analysis is deuterated dimethyl sulfoxide (DMSO-d₆), which is a common choice for polar heterocyclic compounds due to its excellent solubilizing power and the ability to observe exchangeable protons.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in DMSO-d₆
| Nucleus | Predicted Chemical Shift (δ) (ppm) | Multiplicity | Assignment Rationale |
| ¹H | ~11.0 - 12.0 | Broad Singlet | N¹-H proton, expected to be deshielded due to its position between two nitrogen atoms and adjacent to a carbonyl group. Its broadness is a result of quadrupole broadening and potential exchange. |
| ¹H | ~7.0 - 7.5 | Broad Singlet | -NH₂ protons, chemical shift can vary and the signal is often broad due to exchange. This is consistent with data from similar compounds[1]. |
| ¹³C | ~160 | Singlet | C⁴=O carbonyl carbon, characteristic downfield shift. |
| ¹³C | ~155 | Singlet | C² carbon, attached to two nitrogen atoms (amino and ring nitrogen). |
| ¹³C | ~150 | Singlet | C⁶ carbon, attached to a chlorine atom and a nitrogen atom. |
| ¹³C | ~95 | Singlet | C⁵ carbon, attached to a bromine atom. |
Comparative NMR Data of Structurally Related Pyrimidinones
To ground our predictions, it is instructive to compare the expected spectral features with experimentally obtained data for structurally similar compounds. The following table presents available ¹H NMR data for 2-amino-5-bromo-6-propylpyrimidin-4(3H)-one and 2-amino-4,6-dichloropyrimidine.
Table 2: Experimental ¹H NMR Data for Comparative Pyrimidine Derivatives
| Compound | Solvent | Chemical Shift (δ) (ppm) | Multiplicity | Assignment | Reference |
| 2-Amino-5-bromo-6-propylpyrimidin-4(3H)-one | DMSO-d₆ | 7.29 | Broad Singlet | -NH₂ | [1] |
| 2.54 | Triplet | -CH₂- (adjacent to ring) | [1] | ||
| 1.54-1.66 | Multiplet | -CH₂- | [1] | ||
| 0.93 | Triplet | -CH₃ | [1] | ||
| 2-Amino-4,6-dichloropyrimidine | DMSO-d₆ | 7.63 | Singlet | -NH₂ | [2] |
| 6.86 | Singlet | H-5 | [2] |
The data for 2-amino-5-bromo-6-propylpyrimidin-4(3H)-one shows the amino protons as a broad singlet around 7.29 ppm, which supports our prediction for the target molecule. The presence of a proton at the 5-position in 2-amino-4,6-dichloropyrimidine at 6.86 ppm provides a reference point; substitution with a bromine atom at this position in our target molecule would lead to the absence of this signal and a significant downfield shift for the C⁵ carbon in the ¹³C NMR spectrum.
Experimental Protocol for High-Quality NMR Spectra Acquisition
The following is a standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra for this compound and its analogs.
1. Sample Preparation:
-
Weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data should be acquired on a 400 MHz or higher field NMR spectrometer.
-
Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks for the solvent lock signal.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm, centered around 8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 240 ppm, centered around 120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance and requires more scans to achieve a good signal-to-noise ratio.
-
Temperature: 298 K.
Visualizing Molecular Structure and Experimental Workflow
To aid in the conceptualization of the molecular structure and the process of its analysis, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for NMR analysis.
Conclusion
References
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Available at: [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]
-
2-Amino-5-bromopyrimidine | C4H4BrN3 | CID 231310. PubChem. Available at: [Link]
-
This compound | 55740-64-2. J&K Scientific. Available at: [Link]
-
1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. Available at: [Link]
-
Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. Available at: [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available at: [Link]
-
(PDF) 5-Bromo-2-chloropyrimidin-4-amine. ResearchGate. Available at: [Link]
-
1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c)... ResearchGate. Available at: [Link]
-
SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL STUDIES OF METAL COMPLEXES WITH SCHIFF BASES DERIVED FROM 2-THIENYL GLYOXAL. Rasayan Journal of Chemistry. Available at: [Link]
-
1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Available at: [Link]
-
Synthesis of 2-Amino-5-bromopyridine. ResearchGate. Available at: [Link]
-
Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Semantic Scholar. Available at: [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]
-
Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Dalton Transactions. Available at: [Link]
-
Fig. 1. (a) 1 H-NMR, (b) 13 C-NMR and (c) IR spectra of L 1. ResearchGate. Available at: [Link]
-
13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). HMDB. Available at: [Link]
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2-Amino-5-bromo-6-chloropyrimidin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation and quantification of novel chemical entities are paramount. 2-Amino-5-bromo-6-chloropyrimidin-4(1H)-one, a halogenated pyrimidine derivative, presents a unique analytical challenge due to its complex isotopic signature and potential for varied fragmentation pathways. This guide provides an in-depth comparison of mass spectrometry-based methodologies for the comprehensive analysis of this compound, grounded in scientific principles and supported by established experimental protocols.
Understanding the Analyte: Chemical Properties and Isotopic Complexity
This compound possesses a molecular formula of C₄H₃BrClN₃O. The presence of both bromine and chlorine atoms introduces a distinctive isotopic pattern in the mass spectrum, which is a powerful tool for its identification. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, with an approximate 3:1 ratio of abundance. This results in a characteristic cluster of peaks for the molecular ion and any fragment containing both halogens, simplifying its identification in complex matrices.
Comparative Analysis of Ionization Techniques
The choice of ionization technique is critical for achieving optimal sensitivity and generating informative mass spectra. Here, we compare three common ionization methods suitable for the analysis of this compound: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Ionization (EI) for Gas Chromatography-Mass Spectrometry (GC-MS).
| Ionization Technique | Principle | Best Suited For | Expected Ion Species for Analyte |
| Electrospray Ionization (ESI) | Soft ionization technique that generates ions from a solution by creating a fine spray of charged droplets. | Polar and thermally labile molecules. | [M+H]⁺ (protonated molecule) |
| Atmospheric Pressure Chemical Ionization (APCI) | A gas-phase ionization method where a corona discharge creates reactant ions that then ionize the analyte. | Less polar and more volatile compounds than ESI. | [M+H]⁺ (protonated molecule) |
| Electron Ionization (EI) | A hard ionization technique where high-energy electrons bombard the analyte, causing ionization and extensive fragmentation. | Volatile and thermally stable compounds. | M⁺· (molecular ion radical) and numerous fragment ions. |
Expert Insight: For this compound, which possesses polar functional groups (amino, carbonyl) and is likely to be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS), ESI is the recommended starting point . Its soft ionization nature is expected to yield a strong signal for the protonated molecule, [M+H]⁺, which is ideal for quantification and initial identification. APCI serves as a valuable alternative, particularly if the compound exhibits moderate polarity and volatility. EI, used in conjunction with GC-MS, would provide detailed structural information through its extensive fragmentation patterns, but requires the analyte to be volatile and thermally stable, which may necessitate derivatization.
Liquid Chromatography-Mass Spectrometry (LC-MS) Approaches
LC-MS is the cornerstone for the analysis of non-volatile and thermally labile compounds like our target molecule. The choice between ESI and APCI will depend on the specific chromatographic conditions and the inherent properties of the analyte.
LC-ESI-MS/MS: The Preferred Method for Quantification and High-Sensitivity Detection
Causality Behind Experimental Choices: The combination of liquid chromatography with tandem mass spectrometry (MS/MS) using electrospray ionization offers high selectivity and sensitivity. By selecting the protonated molecule as the precursor ion and monitoring specific product ions, we can achieve accurate quantification even in complex biological matrices. The use of a C18 reversed-phase column is a standard and robust choice for retaining and separating moderately polar compounds. The acidic mobile phase (formic acid) promotes protonation of the analyte, enhancing the ESI signal in positive ion mode.
Experimental Workflow for LC-ESI-MS/MS Analysis
Caption: Workflow for LC-ESI-MS/MS analysis.
Detailed Step-by-Step Protocol for LC-ESI-MS/MS:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
For unknown samples, perform a suitable extraction (e.g., protein precipitation for plasma, solid-phase extraction for urine) and reconstitute the dried extract in the initial mobile phase.
-
Filter all samples and standards through a 0.22 µm syringe filter before injection.
-
-
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (ESI Positive Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Collision Gas: Argon.
-
MS/MS Transitions: Determine the optimal precursor-to-product ion transitions by infusing a standard solution and performing a product ion scan. The protonated molecule [M+H]⁺ will be the precursor ion.
-
LC-APCI-MS/MS: An Alternative for Enhanced Volatility
Causality Behind Experimental Choices: APCI is beneficial for compounds that are less polar and more volatile than those typically analyzed by ESI. While our target analyte is polar, APCI can sometimes offer better ionization efficiency and reduced matrix effects for certain compounds. The sample preparation and LC conditions can remain similar to the ESI method, allowing for a direct comparison of the two techniques.
Experimental Workflow for LC-APCI-MS/MS Analysis
Caption: Workflow for LC-APCI-MS/MS analysis.
Detailed Step-by-Step Protocol for LC-APCI-MS/MS:
-
Sample Preparation and Liquid Chromatography: Follow the same procedures as outlined for the LC-ESI-MS/MS method.
-
Mass Spectrometry Conditions (APCI Positive Mode):
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI).
-
Polarity: Positive.
-
Corona Current: 4 µA.
-
Source Temperature: 150 °C.
-
APCI Probe Temperature: 450 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Collision Gas: Argon.
-
MS/MS Transitions: As with ESI, determine the optimal precursor-to-product ion transitions by infusing a standard solution.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation
GC-MS with Electron Ionization (EI) provides a wealth of structural information through characteristic fragmentation patterns. However, for a polar and relatively non-volatile compound like this compound, derivatization is likely necessary to improve its volatility and thermal stability.
Causality Behind Experimental Choices: Silylation is a common derivatization technique for compounds with active hydrogens (such as those in amino and amide groups), replacing them with trimethylsilyl (TMS) groups. This increases volatility and thermal stability, making the compound amenable to GC analysis. The resulting mass spectrum will show the molecular ion of the derivatized compound and a series of fragment ions that can be used to piece together the original structure.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis with derivatization.
Detailed Step-by-Step Protocol for GC-MS:
-
Sample Preparation and Derivatization:
-
Ensure the sample is completely dry.
-
To the dried sample, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool the sample to room temperature before injection.
-
-
Gas Chromatography Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Injection Mode: Splitless.
-
-
Mass Spectrometry Conditions (EI):
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-500.
-
Predicted Fragmentation Pathways
Predicted ESI-MS/MS Fragmentation of [M+H]⁺
Caption: Predicted major fragmentation pathways in ESI-MS/MS.
Expert Interpretation: In ESI-MS/MS, the protonated molecule will likely undergo several characteristic fragmentation pathways. The loss of isocyanic acid (HNCO) is a common fragmentation for pyrimidinone structures. The loss of the halogen radicals (Br· or Cl·) is also expected, leading to significant fragment ions. The loss of carbon monoxide (CO) from the carbonyl group is another plausible fragmentation route. The relative abundance of these fragments will depend on the collision energy used.
Predicted EI-MS Fragmentation of M⁺·
Caption: Predicted major fragmentation pathways in EI-MS.
Expert Interpretation: Under the higher energy conditions of EI, we expect to see more extensive fragmentation. In addition to the loss of halogen radicals and carbon monoxide, cleavage of the pyrimidine ring itself through processes like a retro-Diels-Alder reaction is likely.[1] The resulting fragment ions will provide valuable information for confirming the core structure of the molecule.
Conclusion and Recommendations
For the routine analysis and quantification of this compound, LC-ESI-MS/MS is the recommended methodology . It offers the best combination of sensitivity, selectivity, and compatibility with the analyte's chemical properties. For initial structural confirmation and in-depth characterization, GC-MS with prior derivatization provides complementary and crucial fragmentation data . The unique isotopic signature arising from the presence of both bromine and chlorine serves as a definitive marker for this compound in all mass spectrometric analyses. The protocols and insights provided in this guide offer a robust framework for researchers to develop and validate their own analytical methods for this and structurally related compounds.
References
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- BenchChem. (2025).
- da Silva, A. M., et al. (2009). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Journal of Mass Spectrometry, 44(10), 1469-1477.
- Royal Society of Chemistry. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes.
- MedchemExpress. (n.d.). 5-Bromo-6-chloronicotinic acid.
- PubChem. (n.d.). 5-Bromocytosine.
- Bolognesi, P., et al. (2009). Investigation of halogenated pyrimidines by X-ray photoemission spectroscopy and theoretical DFT methods. The Journal of Physical Chemistry A, 113(48), 13593-13600.
- LGC. (n.d.).
- BenchChem. (2025). Application Note: Mass Spectrometry Analysis of N-(2-Aminopyrimidin-4-yl)
- Organomation. (n.d.).
- Thermo Fisher Scientific. (n.d.).
- Holcapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry, 45(4), 421-433.
- Castrovilli, M. C., et al. (2014). Photofragmentation of halogenated pyrimidine molecules in the VUV range. Journal of the American Society for Mass Spectrometry, 25(3), 351-367.
- Linder, M., et al. (2012). LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients. Journal of Mass Spectrometry, 47(5), 623-631.
- Guillarme, D., & Veuthey, J. L. (2023). From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis.
- Parmar, J. M., et al. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4(2), 833-836.
- Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
- Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology.
Sources
A Technical Guide to the Structure-Activity Relationship of 2-Amino-5,6-dihalopyrimidin-4(1H)-one Analogs as Potential Kinase Inhibitors
For drug discovery researchers and medicinal chemists, the 2-aminopyrimidine scaffold represents a privileged structure, forming the core of numerous clinically approved kinase inhibitors.[1] The strategic placement of substituents on this heterocyclic core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-amino-5,6-dihalopyrimidin-4(1H)-one analogs, a class of compounds with significant potential in the development of novel therapeutics, particularly in oncology. We will delve into the synthetic rationale, the impact of substitutions at key positions, and provide detailed experimental protocols for their evaluation.
The 2-Amino-5,6-dihalopyrimidin-4(1H)-one Scaffold: A Foundation for Kinase Inhibition
The 2-aminopyrimidin-4(1H)-one core is a versatile template for designing kinase inhibitors. The 2-amino group often forms a crucial hydrogen bond interaction with the hinge region of the kinase active site, a key anchoring point for many inhibitors. The oxo group at position 4 can also participate in hydrogen bonding, further stabilizing the ligand-protein complex. The introduction of halogen atoms at the 5 and 6 positions provides a powerful tool to modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its binding affinity and selectivity.
Specifically, the 5-bromo and 6-chloro substitution pattern is of particular interest. The electron-withdrawing nature of these halogens can impact the pKa of the pyrimidine ring nitrogens and the 2-amino group, influencing their ionization state and hydrogen bonding capacity. Furthermore, these halogen atoms can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug design.
Deciphering the Structure-Activity Relationship: A Positional Analysis
The biological activity of 2-amino-5,6-dihalopyrimidin-4(1H)-one analogs is highly dependent on the nature and position of various substituents. Below, we dissect the SAR at key positions based on available literature.
The Significance of the 2-Amino Group
The free amino group at the C2 position is generally considered essential for the activity of this class of compounds as kinase inhibitors. It typically acts as a hydrogen bond donor to the backbone carbonyl of a hinge residue in the ATP-binding site of kinases. Modifications to this group, such as alkylation or acylation, often lead to a significant decrease or complete loss of inhibitory activity. However, in some cases, substitution on the 2-amino group with specific moieties can lead to interactions with other regions of the active site, potentially enhancing potency or altering the selectivity profile.
The Impact of Halogenation at the C5 and C6 Positions
A study on 5-substituted 2-amino-4,6-dichloropyrimidines revealed that the nature of the substituent at the 5-position significantly influences the inhibitory activity against nitric oxide production.[2] Notably, a fluorine atom at this position (compound B12 in the study) resulted in the most potent inhibition, suggesting that a small, highly electronegative atom is favorable.[2] This highlights the sensitivity of the scaffold's activity to substitutions at the C5 position.
In a separate investigation of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives, various substituents were introduced at the C6 position.[3] While this study focused on antiviral activity, it demonstrated that the C6 position is amenable to a range of modifications, from small alkyl groups to larger aromatic moieties.[3] For instance, a propyl group at the C6 position was well-tolerated.[3]
When considering the combined effect of a 5-bromo and 6-chloro substitution, it is hypothesized that this combination provides a balance of steric bulk and electronic properties that can be favorable for binding to certain kinase targets. The bromine atom at C5 can form halogen bonds with electron-rich residues in the kinase active site, while the chlorine at C6 can contribute to the overall electronic landscape of the molecule.
A series of 2-amino-4-aryl-5-chloropyrimidines were found to be potent inhibitors of both VEGFR-2 and CDK1, indicating that the 5-chloro substitution is compatible with potent kinase inhibition.[4]
Exploration of Substituents at the C6 Position
The C6 position of the 2-amino-5-bromopyrimidin-4(1H)-one core offers a key vector for chemical modification to enhance potency and selectivity. Studies on related scaffolds have shown that this position can accommodate a variety of substituents, including aryl, alkyl, and heterocyclic moieties.
For example, in a Phase I clinical trial, 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (ABPP) was investigated as an interferon inducer in cancer patients.[5] This demonstrates that a phenyl group at the C6 position is well-tolerated in a clinical setting and can lead to biological activity. The substitution pattern on this phenyl ring can be further optimized to explore interactions with solvent-exposed regions of the kinase active site.
The synthesis of various 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones has been achieved through a regioselective lithiation–substitution protocol, allowing for the introduction of diverse chemical groups at this position.[3]
Comparative Analysis with Alternative Scaffolds
While the 2-amino-5,6-dihalopyrimidin-4(1H)-one scaffold holds significant promise, it is important to consider its performance in the context of other established kinase inhibitor templates.
| Scaffold | Key Features | Representative Kinase Targets |
| 2-Amino-5,6-dihalopyrimidin-4(1H)-one | Dihalogen substitution for modulating electronics and potential halogen bonding. | VEGFR-2, CDK1 (in related 5-chloropyrimidines)[4] |
| Pyrazolo[3,4-d]pyrimidine | Isostere of adenine, mimicking ATP binding. | BTK, mTOR, PI3Kδ[6] |
| 2-Aminopyrazolo[1,5-a]pyrimidine | Potent and selective inhibition of specific kinases. | JAK2[7] |
| Pyrido[2,3-d]pyrimidine | Fused ring system offering a different shape and vector space for substitution. | Adenosine Kinase[8] |
The primary advantage of the 2-amino-5,6-dihalopyrimidin-4(1H)-one scaffold lies in the nuanced control over the molecule's properties afforded by the dihalogen substitution pattern. This allows for fine-tuning of potency and selectivity, which can be a challenge with more rigid fused-ring systems. However, scaffolds like the pyrazolo[3,4-d]pyrimidines have a proven track record with several approved drugs, making them a benchmark for comparison.
Experimental Protocols: A Guide for the Bench Scientist
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis and biological evaluation of these compounds.
General Synthesis of 6-Substituted-2-amino-5-bromo-4(3H)-pyrimidinones
The following protocol is adapted from a reported regioselective synthesis.[3]
Diagram of the Synthetic Workflow:
A general synthetic workflow.
Step 1: Lithiation of the Starting Material
-
To a solution of 2-amino-6-methyl-4(3H)-pyrimidinone in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of lithium diisopropylamide (LDA) in THF dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.
Rationale: The use of a strong, non-nucleophilic base like LDA at low temperature allows for the regioselective deprotonation of the methyl group at the C6 position without affecting other sensitive functional groups.
Step 2: Electrophilic Quench
-
To the solution of the lithiated intermediate, add the desired electrophile (e.g., an alkyl halide or an aldehyde) dropwise at -78 °C.
-
Allow the reaction to warm slowly to room temperature and stir for an additional 2-4 hours.
Rationale: The choice of electrophile determines the nature of the substituent introduced at the C6 position. This step allows for the creation of a diverse library of analogs.
Step 3: Bromination
-
To a solution of the 6-substituted-2-amino-4(3H)-pyrimidinone in dimethylformamide (DMF), add N-bromosuccinimide (NBS) portion-wise at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography on silica gel.
Rationale: NBS is a mild and effective brominating agent for introducing a bromine atom at the electron-rich C5 position of the pyrimidinone ring.
In Vitro Kinase Inhibition Assay
A common method to assess the inhibitory activity of compounds against a specific kinase is a luminescence-based assay that measures ATP consumption.[9]
Diagram of the Kinase Assay Workflow:
A typical kinase inhibition assay workflow.
Protocol:
-
Prepare a reaction buffer containing the kinase of interest, its specific substrate (peptide or protein), and any necessary cofactors (e.g., MgCl2, DTT).
-
In a 96-well or 384-well plate, add the test compounds at various concentrations (typically in a serial dilution).
-
Add the kinase reaction mixture to the wells containing the test compounds and incubate for a short period (e.g., 10-15 minutes) at 30 °C to allow for compound binding.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30 °C.
-
Stop the reaction and measure the amount of remaining ATP by adding a commercially available reagent such as Kinase-Glo® (Promega), which generates a luminescent signal proportional to the ATP concentration.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Rationale: This assay provides a quantitative measure of the potency of the synthesized compounds as kinase inhibitors. The use of a luminescence-based readout offers high sensitivity and is amenable to high-throughput screening.[9]
Cell-Based Antiproliferative Assay
The Sulforhodamine B (SRB) assay is a widely used method to assess the cytotoxic effects of compounds on cancer cell lines.[10]
Protocol:
-
Seed cancer cells of interest into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with SRB dye, which binds to cellular proteins.
-
Wash away the unbound dye and solubilize the protein-bound dye with a Tris-base solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Rationale: This cell-based assay provides crucial information on the ability of the compounds to inhibit the proliferation of cancer cells, which is a key indicator of their potential as anticancer agents.[10]
Conclusion and Future Directions
The 2-amino-5,6-dihalopyrimidin-4(1H)-one scaffold represents a promising starting point for the development of novel kinase inhibitors. The strategic introduction of bromine and chlorine at the 5 and 6 positions, respectively, offers a unique opportunity to fine-tune the pharmacological properties of these molecules. The SAR data, although not exhaustive for this specific dihalogen pattern, suggests that modifications at the C6 position are well-tolerated and provide a key handle for optimizing potency and selectivity.
Future research in this area should focus on a systematic exploration of a wider range of substitutions at the C6 position, coupled with a comprehensive kinase profiling to identify the most promising therapeutic targets. Further investigation into the role of halogen bonding in the interaction of these compounds with their target kinases will also be crucial for rational drug design. The detailed experimental protocols provided in this guide should empower researchers to synthesize and evaluate novel analogs, ultimately contributing to the discovery of new and effective treatments for a range of diseases.
References
- Phase I study of 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (ABPP), an oral interferon inducer, in cancer patients.
- Pyrazole diaminopyrimidines as dual inhibitors of KDR and Aurora B kinases. Bioorg Med Chem Lett. 2012;22(14):4682-4686.
- Assay Development for Protein Kinase Enzymes. In: Probe Development Efforts of the NIH Molecular Libraries Program. Bethesda (MD)
- Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Molecules. 2012;17(11):13033-13046.
- Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I)-catalyzed Alkyne-azide 'Click Chemistry' and Their Reactivity. Molecules. 2016;21(7):855.
- Structure-activity relationship of 4(5)-aryl-2-amino-1H-imidazoles, N1-substituted 2-aminoimidazoles and imidazo[1,2-a]pyrimidinium salts as inhibitors of biofilm formation by Salmonella typhimurium and Pseudomonas aeruginosa. Eur J Med Chem. 2011;46(11):5348-5358.
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules. 2021;26(7):2069.
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. 2022;27(21):7292.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. 2020;25(24):5872.
- Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Molecules. 2022;27(21):7437.
- 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. J Enzyme Inhib Med Chem. 2014;29(5):639-646.
- In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Journal of Pharmacy Research. 2015;9(8):509-516.
-
2-Amino-5-bromo-6-chloropyrimidin-4(1H)-one. J&K Scientific. Accessed January 23, 2026. [Link]
-
Can anyone suggest a protocol for a kinase assay?. ResearchGate. Published March 25, 2015. [Link]
- A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity. Bioorg Med Chem Lett. 2011;21(16):4768-4771.
- Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research. 2012;3(2):12-19.
-
Kinase assays. BMG LABTECH. Published September 1, 2020. [Link]
- Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors. Eur J Med Chem. 2021;213:113175.
- Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia. ACS Med Chem Lett. 2017;8(7):728-733.
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Published August 14, 2025. [Link]
- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. 1999;51(11):2725-2730.
- Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. Journal of Sciences. 2012;2(3):1-6.
- Pyridopyrimidine analogues as novel adenosine kinase inhibitors. Bioorg Med Chem Lett. 2008;18(11):3251-3255.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Med Chem. 2020;11(10):1097-1111.
- 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2. Bioorg Med Chem Lett. 2009;19(23):6529-6533.
- Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. J Med Chem. 2019;62(1):379-391.
- A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity. Bioorg Med Chem Lett. 2011;21(16):4768-4771.
-
KINASE PROFILING & SCREENING. Reaction Biology. Accessed January 23, 2026. [Link]
- Chemical Synthesis and Structure-Activity Relationship Study Yield Desotamide a Analogues with Improved Antibacterial Activity. Mar Drugs. 2021;19(6):303.
- Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Int J Mol Sci. 2021;22(11):5895.
- Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine.
- The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. Pharmaceuticals (Basel). 2023;16(3):400.
- Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Bioorg Med Chem Lett. 2007;17(8):2179-2183.
- New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules. 2022;27(19):6618.
- Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules. 2022;27(10):3283.
Sources
- 1. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I study of 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (ABPP), an oral interferon inducer, in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-based design of novel 2-amino-6-phenyl-pyrimido[5',4':5,6]pyrimido[1,2-a]benzimidazol-5(6H)-ones as potent and orally active inhibitors of lymphocyte specific kinase (Lck): synthesis, SAR, and in vivo anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 2-Amino-5-bromo-6-chloropyrimidin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of halogenated pyrimidines is a cornerstone of medicinal chemistry, providing key intermediates for a diverse array of therapeutic agents. Among these, 2-Amino-5-bromo-6-chloropyrimidin-4(1H)-one stands out as a valuable scaffold in drug discovery. This guide offers a comparative analysis of two prominent synthetic pathways to this target molecule, providing a deep dive into the underlying chemical principles, detailed experimental protocols, and a critical evaluation of each route's merits and drawbacks.
Introduction to this compound
Substituted pyrimidinones are a class of heterocyclic compounds with a broad spectrum of biological activities, including antiviral and anticancer properties. The presence of amino, bromo, and chloro substituents on the pyrimidine core of this compound offers multiple points for further chemical modification, making it a versatile building block in the synthesis of complex drug candidates. The thoughtful selection of a synthetic route is paramount, directly impacting yield, purity, scalability, and the overall economic viability of the final product.
Route A: Sequential Halogenation of a Pre-formed Pyrimidine Core
This synthetic strategy commences with a readily available pyrimidine precursor, 2-amino-4,6-dihydroxypyrimidine, and sequentially introduces the chloro and bromo functionalities. This route is characterized by its linear and stepwise approach to building molecular complexity.
Experimental Protocol: Route A
Step 1: Monochlorination of 2-Amino-4,6-dihydroxypyrimidine
-
To a stirred suspension of 2-amino-4,6-dihydroxypyrimidine (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents), a catalytic amount of a tertiary amine such as N,N-dimethylaniline is added.
-
The reaction mixture is heated to reflux (approximately 105-110 °C) for 4-6 hours, during which the suspension will gradually dissolve.
-
After completion of the reaction (monitored by TLC), the excess POCl₃ is removed under reduced pressure.
-
The viscous residue is cautiously quenched by pouring it onto crushed ice with vigorous stirring.
-
The acidic solution is neutralized with a suitable base (e.g., concentrated sodium hydroxide solution) to a pH of 7-8, leading to the precipitation of the product.
-
The solid is collected by filtration, washed with cold water, and dried to afford 2-amino-6-chloro-4-hydroxypyrimidine.
Step 2: Bromination of 2-Amino-6-chloro-4-hydroxypyrimidine
-
2-amino-6-chloro-4-hydroxypyrimidine (1 equivalent) is dissolved in a suitable solvent, such as glacial acetic acid or N,N-dimethylformamide (DMF).
-
N-Bromosuccinimide (NBS) (1.0-1.2 equivalents) is added portion-wise to the solution at room temperature.
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is poured into a large volume of cold water.
-
The precipitated solid is collected by filtration, washed thoroughly with water to remove any remaining succinimide, and then dried under vacuum to yield this compound.
Mechanistic Insights and Rationale
The initial step involves the conversion of the hydroxyl groups of the pyrimidine ring into better leaving groups through the action of phosphorus oxychloride. The lone pair of electrons on the nitrogen of the tertiary amine catalyst assists in this process. The subsequent nucleophilic attack by the chloride ion displaces the activated hydroxyl group. The regioselectivity for monochlorination at the 6-position over the 4-position can be influenced by reaction conditions, although in many cases, a mixture of products may be obtained, necessitating careful purification.
The second step is an electrophilic aromatic substitution. The pyrimidine ring, while generally electron-deficient, is activated towards electrophilic attack by the electron-donating amino group. N-Bromosuccinimide serves as a source of electrophilic bromine (Br⁺), which preferentially attacks the electron-rich 5-position of the pyrimidine ring.[1][2]
Workflow Diagram: Route A
Caption: Synthetic workflow for Route A.
Route B: Selective Functionalization of a Dichlorinated Pyrimidine Intermediate
This alternative approach begins with a di-halogenated pyrimidine and proceeds through selective substitution and subsequent halogenation. This convergent strategy offers a different set of challenges and advantages compared to the linear approach of Route A.
Experimental Protocol: Route B
Step 1: Synthesis of 2-Amino-4,6-dichloropyrimidine
-
2-Amino-4,6-dihydroxypyrimidine (1 equivalent) is reacted with an excess of phosphorus oxychloride (POCl₃) in the presence of an acid-trapping agent like triethylamine.[3]
-
The reaction is typically carried out at a temperature of 20°C to 80°C without an additional solvent.[3]
-
After the reaction, excess POCl₃ is distilled off in vacuo.[3]
-
The residue is suspended in warm water (40-60°C), and the pH is adjusted to approximately 2.5-4 with NaOH to precipitate the product.[3]
-
The 2-amino-4,6-dichloropyrimidine is then filtered, washed with water, and dried.[3]
Step 2: Selective Hydrolysis of 2-Amino-4,6-dichloropyrimidine
-
2-Amino-4,6-dichloropyrimidine (1 equivalent) is suspended in an aqueous solution of a mild base, such as sodium carbonate or sodium hydroxide.
-
The reaction is carefully heated to a controlled temperature (typically 50-70 °C) and monitored closely by TLC. The 4-chloro position is generally more susceptible to nucleophilic substitution than the 6-chloro position in this system.
-
Once the selective hydrolysis is complete, the solution is cooled and acidified with a mineral acid (e.g., HCl) to a pH of 5-6 to precipitate the product.
-
The solid 2-amino-6-chloro-4-hydroxypyrimidine is collected by filtration, washed with water, and dried.
Step 3: Bromination of 2-Amino-6-chloro-4-hydroxypyrimidine
-
This step is identical to Step 2 of Route A. 2-amino-6-chloro-4-hydroxypyrimidine is dissolved in a suitable solvent and treated with N-Bromosuccinimide to yield the final product.
Mechanistic Insights and Rationale
The initial dichlorination is a robust and well-established reaction. The key to this route lies in the selective hydrolysis of one of the chloro groups. The chlorine atom at the 4-position is generally more reactive towards nucleophilic attack than the one at the 6-position due to the electronic influence of the adjacent amino group and the ring nitrogens. By carefully controlling the reaction temperature and stoichiometry of the base, selective hydrolysis can be achieved. Over-hydrolysis leading to the dihydroxy pyrimidine is a potential side reaction that needs to be minimized. The final bromination step proceeds via the same electrophilic substitution mechanism as in Route A.
Workflow Diagram: Route B
Caption: Synthetic workflow for Route B.
Comparative Analysis of Synthetic Routes
The choice between Route A and Route B will depend on several factors, including the availability of starting materials, the desired scale of the synthesis, and the purification capabilities of the laboratory.
| Parameter | Route A: Sequential Halogenation | Route B: Selective Functionalization |
| Starting Material | 2-Amino-4,6-dihydroxypyrimidine | 2-Amino-4,6-dihydroxypyrimidine |
| Number of Steps | 2 | 3 |
| Key Challenge | Regioselective monochlorination | Selective hydrolysis of one chloro group |
| Potential Byproducts | Dichlorinated pyrimidine, over-brominated products | Dihydroxy pyrimidine, starting dichloropyrimidine |
| Control of Reaction | Requires careful control of chlorinating agent stoichiometry and temperature. | Demands precise control of temperature and reaction time during hydrolysis. |
| Scalability | Potentially more straightforward for large-scale synthesis due to fewer steps. | The selective hydrolysis step may present challenges for scalability. |
| Overall Yield | Can be high if monochlorination is efficient. | Overall yield may be impacted by the selectivity of the hydrolysis step. |
| Purification | May require chromatographic separation of mono- and di-chlorinated products. | May require careful purification to remove unreacted dichloropyrimidine and the dihydroxy byproduct. |
Conclusion
Both Route A and Route B present viable pathways for the synthesis of this compound.
-
Route A is a more direct, two-step process that hinges on the successful regioselective monochlorination of the starting dihydroxypyrimidine. If this selectivity can be achieved with high fidelity, this route is likely to be more efficient and cost-effective, particularly for larger-scale production.
-
Route B , while involving an additional step, proceeds through a well-defined dichlorinated intermediate. The critical step in this route is the selective hydrolysis, which requires careful optimization and control to maximize the yield of the desired monochloro-hydroxy pyrimidine.
Ultimately, the optimal synthetic route will be determined by empirical evaluation in the laboratory, taking into account the specific expertise and resources available. Both routes offer valuable strategies for accessing this important synthetic intermediate, paving the way for the development of novel therapeutic agents.
References
- Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine. CN102372691A.
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules. 2021;26(16):4985.
- Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorg Med Chem. 2012;20(13):4105-4111.
- 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. J Enzyme Inhib Med Chem. 2014;29(2):245-253.
- The synthetic method of 2-amino-6-chloropurine. CN101139348A.
- N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.
- PROCESS FOR PREPARING 2,5-DIAMINO-4,6-DICHLOROPYRIMIDINE. EP0483204B1.
- Process for producing 2-amino-4,6-dichloropyrimidine. US4929729A.
- One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Org Lett. 2015;17(18):4554-4557.
- Microwave-assisted NBS bromination of p-iminotoluenes. Preparation of new alcohol, mercapto, and amino protection groups. Synth Commun. 2011;41(21):3177-3183.
- PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE. WO2022090101A1.
- Process for the preparation of 2-amino-6-chloropurine. WO1994007892A1.
- N-Bromosuccinimide (NBS). Organic Chemistry Portal.
- Process for the preparation of 2-amino-6-chloropurine and deriv
- N-Bromosuccinimide. Wikipedia.
- The reaction of 2-amino-4H-pyrans with N-bromosuccinimide. Mol Divers. 2015;19(1):103-122.
- Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine. US5917042A.
- Amination of 2-Bromo-6-Methylaminopyridine. Digital Commons@Georgia Southern.
- Process for the preparation of 2-amino-4,6-dichloro-pyrimidine. US5563270A.
- Process for the prepar
Sources
Safety Operating Guide
Proper Disposal of 2-Amino-5-bromo-6-chloropyrimidin-4(1h)-one: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the safe handling and disposal of novel chemical entities are paramount to ensuring both personnel safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Amino-5-bromo-6-chloropyrimidin-4(1h)-one, a halogenated pyrimidine derivative. The procedures outlined herein are grounded in established safety protocols for analogous compounds and general principles of hazardous waste management, reflecting a commitment to a culture of safety in the laboratory.
Key Safety and Handling Considerations
A thorough risk assessment is the foundation of safe laboratory practice. Based on data from structurally related compounds, the following hazards should be assumed for this compound:
| Hazard Category | Anticipated Risk | Recommended Precautions | Source (Analogous Compounds) |
| Acute Oral Toxicity | Harmful if swallowed | Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling. | [1][3][4] |
| Skin Corrosion/Irritation | Causes skin irritation | Wear protective gloves, lab coat, and other appropriate personal protective equipment (PPE). Avoid contact with skin. | [1][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | Wear safety glasses or goggles. If a splash risk exists, use a face shield. | [1][3] |
| Specific Target Organ Toxicity | May cause respiratory irritation | Handle in a well-ventilated area or a chemical fume hood to avoid dust inhalation. | [3] |
| Environmental Hazard | Potentially hazardous to aquatic life | Do not dispose of down the drain or in general waste. Prevent release into the environment. | [2] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol details the necessary steps for the safe disposal of this compound and any materials contaminated with it.
1.0 Personal Protective Equipment (PPE) Assessment and Use
1.1. Minimum PPE: Before handling the compound or its waste, don a standard laboratory coat, nitrile gloves, and safety glasses with side shields. 1.2. Enhanced Precautions: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended. For larger quantities or potential for splashing, a face shield and chemical-resistant apron should be used.[5]
2.0 Waste Segregation and Collection
2.1. Designated Hazardous Waste Container: All solid waste, including residual this compound, contaminated weighing paper, and disposable labware, must be placed in a clearly labeled, dedicated hazardous waste container. 2.2. Halogenated Organic Waste Stream: As a brominated and chlorinated compound, this waste must be segregated into the "halogenated organic waste" stream.[5] Do not mix with non-halogenated waste. 2.3. Spill Cleanup: In the event of a spill, carefully sweep up the solid material, avoiding dust generation.[5] Place the collected material and all cleanup materials (e.g., absorbent pads, contaminated wipes) into the designated hazardous waste container.
3.0 Container Management and Storage
3.1. Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Irritant," "Harmful if Swallowed"). 3.2. Secure Closure: Keep the container securely closed at all times, except when adding waste. 3.3. Storage Location: Store the sealed container in a designated, well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[5]
4.0 Final Disposal
4.1. Licensed Waste Management: Arrange for the collection and disposal of the hazardous waste container by a licensed environmental waste management company.[5] 4.2. Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, state, and federal regulations. Never dispose of this chemical in the regular trash or down the sanitary sewer.[5]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- BenchChem. (n.d.). Proper Disposal of 2-Amino-5-bromo-4-methylpyridine: A Guide for Laboratory Professionals. Retrieved from a hypothetical trusted source on chemical safety.
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-5-bromo-6-chloropyrimidin-4(1h)-one
As researchers and drug development professionals, our work with novel chemical entities like 2-Amino-5-bromo-6-chloropyrimidin-4(1h)-one is foundational to therapeutic innovation. However, the integrity of our science is intrinsically linked to the safety of our practices. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when handling this specific pyrimidine derivative. The causality behind each recommendation is explained to foster a culture of safety that is both knowledgeable and vigilant.
Hazard Assessment: Understanding the "Why"
This compound is a halogenated pyrimidine derivative. While comprehensive toxicological data for this specific compound is not fully available, the known hazards associated with its structural class and available Safety Data Sheets (SDS) for similar compounds necessitate a cautious approach.[1][2] The primary risks are associated with its irritant properties and potential harm upon ingestion or inhalation of its dust.
A thorough risk assessment is the cornerstone of any safety protocol. The known hazards for analogous compounds are summarized below.
| Hazard Classification | Description | Primary Exposure Route | Source |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[1][2] | Dermal Contact | [1][2] |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation.[1][2] | Ocular Contact | [1][2] |
| Acute Toxicity, Oral | May be harmful if swallowed.[1][2] | Ingestion | [1][2] |
| Specific Target Organ Toxicity | May cause respiratory system irritation.[2] | Inhalation (of dust) | [2] |
The physical form of this compound is typically a solid, meaning the generation of dust during handling (e.g., weighing, transferring) is a significant route for potential exposure.[1] Therefore, our PPE strategy must create a comprehensive barrier against skin/eye contact and inhalation of airborne particulates.
Core PPE Requirements: Your First Line of Defense
Personal protective equipment is the final, critical barrier between you and the chemical.[3] For this compound, a multi-layered approach is essential.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[1][2] Standard safety glasses are insufficient as they do not protect against splashes or airborne dust.
-
Minimum Requirement: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4]
-
Best Practice/High-Risk Operations: When there is a significant risk of splashing or dust generation (e.g., bulk transfers, reaction quenching), a full-face shield should be worn in addition to safety goggles.[5][6]
Skin and Body Protection
-
Gloves: This compound is a known skin irritant.[1][2] Therefore, proper glove selection is critical.
-
Material: Use powder-free nitrile gloves.[3] Latex gloves offer inferior chemical protection, and the powder on some gloves can absorb hazardous materials, leading to wider contamination.[3][5]
-
Protocol: Double gloving is required for handling this compound.[5][7] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff.[3][7] This prevents any skin exposure at the wrist.
-
Integrity: Change gloves every 30-60 minutes or immediately if you suspect contamination or if they are damaged.[3][5]
-
-
Gown/Lab Coat: A protective gown is necessary to shield your body and personal clothing from contamination.
-
Specifications: Wear a disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit cuffs.[5][7] The gown must close in the back to eliminate the risk of frontal contamination.[5]
-
Causality: The low-permeability fabric prevents chemical seepage, and the knit cuffs create a secure interface with your gloves. A solid front provides an unbroken barrier where splashes are most likely to occur.
-
Respiratory Protection
The potential for respiratory irritation from airborne dust necessitates respiratory protection, especially during procedures that can generate dust.[2]
-
Standard Operations: For weighing and preparing solutions where dust may be generated, a NIOSH-approved N95 respirator is the minimum requirement.[8][9] Surgical masks offer no protection against chemical dusts and should not be used.[5][9]
-
High-Dust Environments: If significant aerosolization is possible (e.g., during a large spill or in poorly ventilated areas), a full-face respirator with appropriate cartridges should be used.[4]
PPE Selection and Operational Workflow
The selection of PPE is not static; it must adapt to the specific task at hand. The following workflow diagram illustrates the decision-making process for ensuring adequate protection.
Caption: PPE selection is dictated by the specific laboratory task and its associated risks.
Step-by-Step Protocols for Safe Handling
A. Donning (Putting On) PPE:
-
Hand Hygiene: Wash hands thoroughly with soap and water before beginning.[7]
-
Gown: Put on the disposable gown, ensuring it is fully closed in the back.
-
Inner Gloves: Don the first pair of nitrile gloves, tucking the cuffs under the gown's cuffs.
-
Respirator (if required): Put on your N95 or other required respirator. Perform a seal check to ensure a proper fit.
-
Eye Protection: Put on your safety goggles. If required, place the full-face shield over the goggles.
-
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the gown's cuffs.
B. Doffing (Taking Off) PPE: The goal is to avoid self-contamination. This process should be performed slowly and deliberately.
-
Outer Gloves: Remove the most contaminated item first. Carefully peel off the outer gloves, turning them inside out as you remove them. Dispose of them immediately in the designated hazardous waste container.[8]
-
Gown: Untie the gown and peel it away from your body, touching only the inside surface. Roll it into a ball with the contaminated side inward and dispose of it.
-
Hand Hygiene: Wash hands or use an alcohol-based sanitizer.
-
Face Shield/Goggles: Remove eye protection by handling the strap, not the front surface.
-
Respirator: Remove the respirator without touching the front.
-
Inner Gloves: Remove the final pair of gloves, again turning them inside out.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.
Disposal of Contaminated PPE and Materials
All disposable materials that have come into contact with this compound are considered hazardous waste.
-
Waste Segregation: Establish a clearly labeled, sealed hazardous waste container in the immediate work area.[8]
-
Procedure: All used gloves, gowns, weighing papers, and contaminated paper towels must be placed directly into this container.[8]
-
Final Disposal: The sealed container must be stored in a designated waste accumulation area, away from incompatible materials.[8] Disposal must be handled by a licensed environmental waste management company in accordance with all local, state, and federal regulations.[1][8] Never dispose of this chemical or its contaminated waste in the regular trash or down the drain.[8]
By adhering to these stringent PPE protocols, you build a system of safety that protects not only yourself but also your colleagues and the integrity of your research. Treat every chemical interaction with the respect it deserves, and let safety be the foundation of your scientific discovery.
References
- SAFETY DATA SHEET for 4-Amino-5-bromo-6-chloropyrimidine. Fisher Scientific. [URL: provided by grounding tool]
- 6-AMINO-5-BROMOPYRIMIDIN-4(3H)-ONE Safety Data Sheets. Echemi. [URL: provided by grounding tool]
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022-10-06). Provista. [URL: provided by grounding tool]
- Safety Data Sheet for 2-Amino-5-bromo-6-chloropyrazine. Cayman Chemical. [URL: provided by grounding tool]
- Proper Disposal of 2-Amino-5-bromo-4-methylpyridine: A Guide for Laboratory Professionals. Benchchem. [URL: provided by grounding tool]
- Personal protective equipment for preparing toxic drugs. GERPAC. [URL: provided by grounding tool]
- SAFETY DATA SHEET for 2-Amino-5-bromopyrimidine. Thermo Fisher Scientific. [URL: provided by grounding tool]
- eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration (OSHA). [URL: provided by grounding tool]
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors... PubMed Central. [URL: provided by grounding tool]
- Personal Protective Equipment to Use When Handling Hazardous Drugs. (2006-12-06). [URL: provided by grounding tool]
- Handling Pyridine: Best Practices and Precautions. (2024-03-12). Post Apple Scientific. [URL: provided by grounding tool]
- Safety Data Sheet for 2-Amino-5-chloropyridine. Jubilant Ingrevia. [URL: provided by grounding tool]
- Personal Protective Equipment When Working with chemotherapy Drugs. Halyard Health. [URL: provided by grounding tool]
- Pyrimidine - Safety Data Sheet. ChemicalBook. [URL: provided by grounding tool]
- SAFETY DATA SHEET for Pyrimidine. Thermo Fisher Scientific. [URL: provided by grounding tool]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. pppmag.com [pppmag.com]
- 4. echemi.com [echemi.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. halyardhealth.com [halyardhealth.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. gerpac.eu [gerpac.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
